Cefquinome
Description
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJNRNSJKEFMK-PQFQYKRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894103 | |
| Record name | Cefquinome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84957-30-2 | |
| Record name | Cefquinome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84957-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefquinome [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefquinome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFQUINOME SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFQUINOME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74S078CWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefquinome sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens makes it a critical tool in treating a variety of severe infections in animals.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate, tailored for professionals in the fields of pharmaceutical research and development.
Chemical Structure and Properties
This compound is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups, including a quaternary quinolinium, an aminothiazolyl moiety, and an O-alkylated oxime, contribute to its high affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[1] The zwitterionic nature of the molecule is thought to facilitate its rapid penetration across the outer membranes of Gram-negative bacteria.[1]
The definitive chemical structure of the active pharmaceutical ingredient is this compound sulfate.
Table 1: Chemical Identifiers for this compound Sulfate
| Identifier | Value |
| CAS Number | 118443-89-3 |
| Molecular Formula | C₂₃H₂₄N₆O₅S₂ · H₂SO₄ |
| Molecular Weight | 626.68 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[3][4] |
| InChI Key | KYOHRXSGUROPGY-OFNLCGNNSA-N[5] |
| SMILES | CO\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])C[n+]3cccc4CCCCc34)\c5csc(N)n5.OS(=O)(=O)O[4] |
Table 2: Physicochemical Properties of this compound Sulfate
| Property | Value | Source(s) |
| Melting Point | 161-166 °C or 190-205 °C | [6] |
| pKa | 3.85 ± 0.5 | [7] |
| Appearance | White to light yellow powder | |
| Solubility | DMSO: 30 mg/mL, 100 mg/mL, 125 mg/mLDMF: 10 mg/mLMethanol: Slightly solubleWater: 9 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [5][8] |
| UV λmax | 267 nm | [5][8] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of this compound sulfate stems from its ability to inhibit the synthesis of the bacterial cell wall. This process is primarily mediated through the covalent binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[9]
PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[10] Their primary function is to catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains. This cross-linking provides the structural integrity and rigidity of the cell wall.[11]
By binding to the active site of PBPs, this compound effectively blocks their enzymatic activity.[9] This disruption of peptidoglycan synthesis leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis, resulting in bacterial death.
Caption: Mechanism of action of this compound Sulfate.
Experimental Protocols
Determination of pKa by Capillary Zone Electrophoresis (CZE)
The acid dissociation constant (pKa) of this compound sulfate has been determined using capillary zone electrophoresis.[7]
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffers: A series of buffers with varying pH values are prepared.
-
Procedure:
-
The electrophoretic mobility of this compound sulfate is measured at different pH values.
-
A plot of electrophoretic mobility versus pH is generated.
-
The pKa value is determined by fitting the data to the appropriate equation using non-linear regression.[7]
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the stability of this compound sulfate and for its quantification in various matrices.[12]
-
Instrumentation: An HPLC system with a UV-VIS detector.
-
Column: A C18 stationary phase column (e.g., LiChroCART RP-18, 5 µm particle size, 125 mm x 4 mm).[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, 0.02 M phosphate buffer at pH 7.0).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 268 nm.[12]
-
Procedure for Stability Studies:
-
This compound sulfate is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation.
-
Degraded samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products.
-
The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Caption: HPLC workflow for stability testing.
Conclusion
This compound sulfate remains a significant antibiotic in veterinary medicine due to its potent and broad-spectrum activity. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved formulations. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important cephalosporin.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. This compound Sulfate | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound sulfate | CAS 118443-89-3 | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 118443-89-3 CAS MSDS (this compound sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. brieflands.com [brieflands.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Stability-indicating HPLC method for the determination of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
Cefquinome: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, antibacterial potency, and the key experimental protocols used in its evaluation.
Discovery and Development Timeline
This compound was developed by Hoechst AG in Germany during the 1980s, with the internal designation HR 111V. The 1990s saw its introduction into veterinary practice, with widespread use becoming common in the 2000s. The first marketing approval was granted in 1993. In Europe, its use in cattle was permitted by prescription in 1994, followed by approvals for swine in 1999 and horses in 2005.
Chemical Properties and Synthesis
This compound is a zwitterionic molecule, which facilitates its rapid penetration across the outer membrane of Gram-negative bacteria. Its synthesis is a multi-step process that has been detailed in several patents. A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA). This involves the protection of the amino and carboxyl groups, followed by a reaction with trimethylsilyl iodide and 5,6,7,8-tetrahydroquinoline to form the intermediate 7-amino this compound. This intermediate then undergoes acylation to yield the final this compound molecule.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Antibacterial Spectrum and Potency
This compound has a broad antibacterial spectrum, with high in vitro activity against a wide range of veterinary pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacteria.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | < 0.06 | < 0.06 |
| Staphylococcus aureus | 0.5 | 0.5 |
| Pasteurella multocida | ≤0.12 | ≤0.12 |
| Haemophilus parasuis | 0.125 | 1 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum preparation: The bacterial isolate to be tested is grown on an appropriate agar medium, and a suspension is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and incubation: The microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.
-
Reading of results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Studies
In vivo efficacy is often evaluated in mouse models of infection, such as septicemia or mastitis.
Example Protocol (Mouse Mastitis Model):
-
Induction of Mastitis: Anesthetized mice are inoculated with a pathogenic strain of bacteria (e.g., Staphylococcus aureus) into the mammary glands.
-
Treatment: At a specified time post-infection, mice are treated with this compound via a relevant route of administration (e.g., intramammary or systemic). Different dose levels and treatment frequencies are typically evaluated.
-
Endpoint Evaluation: At various time points after treatment, mice are euthanized, and the mammary glands are aseptically removed. The glands are homogenized, and the number of viable bacteria (CFU) is determined by plating serial dilutions on appropriate agar media.
-
Data Analysis: The efficacy of this compound is determined by comparing the bacterial load in the mammary glands of treated mice to that of untreated control mice.
Clinical Applications in Veterinary Medicine
This compound is authorized for the treatment of a variety of bacterial infections in cattle, pigs, and horses. Common indications include:
-
Cattle: Respiratory disease, acute mastitis, and dermatitis.
-
Pigs: Respiratory tract infections and Mastitis-Metritis-Agalactia (MMA) syndrome.
-
Horses: Respiratory infections.
Conclusion
This compound is a potent fourth-generation cephalosporin with a well-established profile of safety and efficacy in veterinary medicine. Its broad spectrum of activity, coupled with its resistance to many β-lactamases, makes it a valuable therapeutic agent for the treatment of challenging bacterial infections in livestock and horses. A thorough understanding of its developmental history, mechanism of action, and antibacterial potency is crucial for its appropriate and effective use in clinical practice.
Cefquinome: A Comprehensive Technical Guide to its Antibacterial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its unique zwitterionic molecular structure facilitates rapid penetration across biological membranes, including the porins of Gram-negative bacterial cell walls.[1] This, combined with a high affinity for penicillin-binding proteins (PBPs) and stability against many β-lactamases, confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide provides an in-depth analysis of this compound's antibacterial spectrum and efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β-lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]
Caption: Mechanism of action of this compound.
In-Vitro Antibacterial Spectrum
This compound demonstrates potent in-vitro activity against a wide array of bacterial pathogens significant in veterinary medicine. Its spectrum covers many Gram-positive and Gram-negative organisms, including strains resistant to earlier-generation cephalosporins.
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various veterinary pathogens, compiled from multiple studies.
Table 1: this compound MIC Values for Bovine Respiratory Disease Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pasteurella multocida | - | - | - | - | [6] |
| Mannheimia haemolytica | - | - | - | - | [6] |
| Histophilus somni | - | - | - | - | - |
Table 2: this compound MIC Values for Bovine Mastitis Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 85 | - | 0.5 | 1 | [7] |
| Streptococcus agalactiae | 51 | - | ≤0.06 | ≤0.06 | [7] |
| Streptococcus dysgalactiae | 54 | - | ≤0.06 | ≤0.06 | [7] |
| Streptococcus uberis | 50 | - | - | - | [7] |
| Escherichia coli | 54 | - | - | 0.5 | [7] |
| Klebsiella spp. | 52 | - | - | 0.5 | [7] |
Table 3: this compound MIC Values for Swine Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus suis | 342 | - | 0.06 | 0.25 | [8] |
| Actinobacillus pleuropneumoniae | - | - | - | - | [4] |
| Haemophilus parasuis | - | - | - | - | [4] |
| Escherichia coli | - | - | 0.06 | 0.25 | [9] |
| Staphylococcus aureus | 160 | - | 0.5 | 1 | [9] |
In-Vivo Efficacy
Clinical trials have demonstrated the in-vivo efficacy of this compound in treating various bacterial infections in cattle and pigs.
Bovine Respiratory Disease (BRD)
In a field study involving Holstein steers with acute respiratory disease, this compound administered intramuscularly at a dose of 1 mg/kg for 3-5 days showed a clinical efficacy of 98.1%, comparable to ceftiofur.[6] The primary causative agents isolated were Pasteurella multocida and Mannheimia haemolytica.[6] Another study comparing this compound (1 mg/kg daily for three days) with tildipirosin for undifferentiated BRD in dairy cattle found no significant difference in cure rates, with this compound achieving an 87.5% cure rate.[10]
Bovine Mastitis
This compound has proven effective in the treatment of clinical mastitis. In an experimental study of E. coli mastitis, parenteral this compound therapy, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to a combination of ampicillin and cloxacillin.[1] A field study on clinical mastitis showed that treatment with this compound resulted in the resolution of clinical signs and a reduction in somatic cell counts. For subclinical mastitis caused by Streptococcus agalactiae, intramammary this compound resulted in a bacteriological cure rate of 98% at day 14 post-treatment.[3]
Swine Respiratory Disease
A controlled and randomized field study evaluated the efficacy of this compound (2 mg/kg intramuscularly for 24 hours) for the treatment of respiratory disease in pigs, using ceftiofur as a positive control.[11] The sustained cure rate for this compound-treated animals was significantly higher at 64.6% compared to 50.0% for the ceftiofur-treated group.[11]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.
-
Inoculum Preparation:
-
Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Prepare a direct colony suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Inoculation:
-
Dispense the diluted bacterial suspension into each well of a 96-well microtiter plate containing serial twofold dilutions of this compound.
-
Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established clinical breakpoints for the specific bacterium and host species.[12]
-
Caption: Workflow for MIC determination by broth microdilution.
In-Vivo Efficacy Study: Experimental Bovine Mastitis Model
-
Animal Selection and Acclimatization:
-
Select healthy, multiparous lactating dairy cows with no history of clinical mastitis and low somatic cell counts.
-
Acclimatize animals to the experimental conditions.
-
-
Pre-challenge Screening:
-
Collect milk samples from all quarters for microbiological culture to ensure they are free from major mastitis pathogens.
-
-
Intramammary Challenge:
-
Prepare a standardized inoculum of a known mastitis pathogen (e.g., E. coli or S. aureus) with a known this compound MIC.
-
Infuse a defined concentration of the bacterial suspension into one or more healthy quarters of each cow.
-
-
Monitoring and Treatment Initiation:
-
Monitor cows for the development of clinical signs of mastitis (e.g., fever, udder swelling, abnormal milk).
-
Once clinical signs are evident, randomly allocate cows to treatment groups (e.g., this compound intramammary, this compound intramuscular, placebo control).
-
Administer treatments according to the predefined protocol (dose, frequency, duration).
-
-
Data Collection and Outcome Assessment:
-
Collect milk samples at regular intervals post-treatment for bacterial culture (to determine bacteriological cure) and somatic cell count analysis.
-
Record clinical scores (rectal temperature, udder inflammation, milk appearance) daily.
-
Evaluate clinical cure based on the resolution of clinical signs.
-
-
Statistical Analysis:
-
Compare the bacteriological and clinical cure rates between treatment groups using appropriate statistical methods.
-
Caption: Experimental workflow for a bovine mastitis clinical trial.
Conclusion
This compound is a potent fourth-generation cephalosporin with a broad antibacterial spectrum and demonstrated efficacy in treating key bacterial diseases in cattle and swine. Its favorable pharmacokinetic properties and stability against many β-lactamases make it a valuable therapeutic agent in veterinary medicine. The quantitative data on its in-vitro activity, coupled with evidence from clinical trials, provides a strong basis for its rational use in combating infections caused by susceptible pathogens. Continued surveillance of antimicrobial susceptibility is crucial to ensure its long-term effectiveness.
References
- 1. Efficacy of this compound for treatment of cows with mastitis experimentally induced using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of standard vs. extended intramammary this compound treatment of clinical mastitis in cows with persistent high somatic cell counts | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. Efficacy of this compound and a combination of cloxacillin and ampicillin for treatment of dairy cows with Streptococcus agalactiae subclinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efficacy-of-cefquinome-for-treatment-of-cows-with-mastitis-experimentally-induced-using-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 5. The pharmacokinetics and pharmacodynamics of this compound against Streptococcus agalactiae in a murine mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Automated antimicrobial susceptibility testing and antimicrobial resistance genotyping using Illumina and Oxford Nanopore Technologies sequencing data among Enterobacteriaceae [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wvdl.wisc.edu [wvdl.wisc.edu]
The Zwitterionic Advantage: A Technical Guide to Cefquinome's Physicochemical Properties and Enhanced Bacterial Cell Wall Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefquinome, a fourth-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is intrinsically linked to its unique zwitterionic structure, which facilitates rapid penetration across the formidable outer membrane of Gram-negative bacteria to reach its periplasmic target, the penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the zwitterionic properties of this compound and elucidates the mechanisms by which it efficiently traverses the bacterial cell wall. Quantitative physicochemical data are presented in structured tables for clear comparison, and detailed experimental protocols for key characterization assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy. Fourth-generation cephalosporins, such as this compound, represent a significant advancement in this field. A key determinant of their enhanced antibacterial spectrum is their ability to overcome the permeability barrier of the Gram-negative outer membrane. This compound's chemical structure, characterized by a permanent positive charge on the quaternary nitrogen of the bicyclic pyridinium group at the C-3 position and a negative charge on the carboxylate group at the C-4 position, confers its zwitterionic nature. This dual charge is pivotal for its interaction with and passage through the porin channels of the bacterial outer membrane.[1][2][3]
This guide will delve into the core physicochemical properties of this compound that contribute to its zwitterionic character and subsequent cell wall penetration.
Zwitterionic Properties of this compound
The zwitterionic nature of this compound is defined by the presence of both positive and negative charges within the molecule, resulting in a net neutral charge at its isoelectric point (pI). This property is governed by the ionization constants (pKa values) of its acidic and basic functional groups.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₆O₅S₂ | [3] |
| Molecular Weight | 528.6 g/mol | [3] |
| pKa Values | 2.51, 2.91, 3.85 | [1][4] |
| Partition Coefficient (Log P) at pH 7.4 | -2.0 (calculated from 0.01) | [5] |
| Permeation Coefficient at pH 7.4 | 1.65 | [5] |
| Aqueous Stability | Best stability at pH 7.4 | [5] |
Table 1: Physicochemical Properties of this compound
Note: The partition coefficient (Log P) is a measure of the lipophilicity of a compound. A negative Log P value indicates hydrophilicity.
Experimental Protocol: Determination of pKa and Partition Coefficient by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for determining the physicochemical properties of ionizable compounds like this compound.[5]
Objective: To determine the acid dissociation constants (pKa) and the n-octanol/water partition coefficient (Pow) of this compound sulfate.
Materials:
-
This compound sulfate standard
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Sodium hydroxide (0.1 M)
-
Deionized water
-
Buffer solutions of various pH values (e.g., phosphate buffers)
-
n-octanol
-
Acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Capillary Conditioning: Before each run, flush the capillary with 0.1 M sodium hydroxide for 3 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.[1]
-
pKa Determination:
-
Prepare a series of buffer solutions with different pH values.
-
Dissolve a known concentration of this compound sulfate in each buffer.
-
Inject the samples into the CE system.
-
Measure the electrophoretic mobility of this compound at each pH.
-
Plot the electrophoretic mobility against the pH. The pKa value can be determined from the inflection point of the resulting sigmoidal curve.[1]
-
-
Partition Coefficient (Pow) Determination:
-
Saturate n-octanol with water and water with n-octanol.
-
Dissolve a known concentration of this compound sulfate in the water phase.
-
Mix equal volumes of the this compound solution and n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 12 hours) to reach equilibrium.
-
Separate the two phases by centrifugation.
-
Determine the concentration of this compound in the aqueous phase using CE.
-
Calculate the partition coefficient as the ratio of the concentration of this compound in n-octanol to its concentration in water.[1]
-
Figure 1: Workflow for Physicochemical Property Determination.
Cell Wall Penetration: The Role of Porin Channels
The outer membrane of Gram-negative bacteria is a major obstacle for many antibiotics. This compound's zwitterionic structure allows it to exploit the water-filled porin channels, such as OmpF and OmpC, to gain entry into the periplasmic space.[6]
Mechanism of Porin-Mediated Transport
Porins are trimeric proteins that form channels through the outer membrane.[7] The interior of these channels is typically lined with charged amino acid residues, creating an electrostatic potential that influences the passage of molecules. The zwitterionic nature of this compound is thought to facilitate its orientation and diffusion through these channels, minimizing unfavorable electrostatic interactions.[7]
Experimental Protocol: Liposome Swelling Assay for Porin Permeability
The liposome swelling assay is a classic method to assess the permeability of porins to different solutes, including antibiotics.
Objective: To determine the relative permeability of reconstituted porin channels to this compound.
Materials:
-
Purified porin proteins (e.g., OmpF, OmpC)
-
Lipids (e.g., egg phosphatidylcholine)
-
This compound solution
-
Isotonic and hypotonic buffer solutions
-
Spectrophotometer
Procedure:
-
Proteoliposome Preparation:
-
Prepare a lipid film by drying a solution of lipids in a round-bottom flask.
-
Rehydrate the lipid film with a solution containing the purified porin protein to form multilamellar vesicles.
-
Subject the vesicles to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar proteoliposomes.
-
-
Swelling Assay:
-
Resuspend the proteoliposomes in an isotonic buffer.
-
Rapidly mix the proteoliposome suspension with a hypotonic solution containing this compound.
-
Monitor the change in absorbance (typically at 400-500 nm) over time using a spectrophotometer.
-
The influx of this compound and water into the proteoliposomes will cause them to swell, resulting in a decrease in absorbance. The rate of this decrease is proportional to the permeability of the porin to this compound.
-
Figure 2: Liposome Swelling Assay Workflow.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Once in the periplasm, this compound exerts its bactericidal effect by inhibiting the activity of penicillin-binding proteins (PBPs).[3]
Signaling Pathway of this compound Action
PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is the primary component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[3]
Figure 3: this compound's Mechanism of Action.
Conclusion
The zwitterionic nature of this compound is a critical design feature that underpins its broad-spectrum antibacterial activity. By facilitating efficient transport across the Gram-negative outer membrane via porin channels, this compound can effectively reach its periplasmic targets and disrupt bacterial cell wall synthesis. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this important fourth-generation cephalosporin. Further research to determine the specific permeation kinetics of this compound through different porin subtypes will provide an even more detailed understanding of its mechanism of action and may inform the design of future antibiotics with enhanced penetration capabilities.
References
- 1. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 7. Permeation of antibiotics through Escherichia coli OmpF and OmpC porins: screening for influx on a single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective treatment for various infections in cattle, including Bovine Respiratory Disease (BRD). BRD is a significant cause of morbidity, mortality, and economic loss in the cattle industry, and is commonly caused by a complex of bacterial pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1] This document provides detailed application notes and protocols for the dosage calculation of this compound in the treatment of BRD, aimed at researchers, scientists, and drug development professionals.
Recommended Dosage and Administration
The recommended dosage of this compound for the treatment of Bovine Respiratory Disease is 1 mg of this compound per kg of body weight, administered by intramuscular injection once daily for 3 to 5 consecutive days.[2][3]
Table 1: Recommended this compound Dosage for Bovine Respiratory Disease
| Parameter | Value |
| Dosage | 1 mg/kg of body weight |
| Route of Administration | Intramuscular (IM) injection |
| Frequency | Once daily |
| Duration | 3 to 5 consecutive days |
Pharmacokinetics of this compound in Cattle
Understanding the pharmacokinetic profile of this compound is crucial for effective dosage calculation. Following intramuscular administration, this compound is rapidly absorbed and distributed in the body. It exhibits low protein binding and is primarily excreted unchanged in the urine.[4]
Table 2: Pharmacokinetic Parameters of this compound in Cattle after Intramuscular Administration
| Parameter | Value | Reference |
| Bioavailability (F) | 80.38% | [3][5] |
| Maximum Plasma Concentration (Cmax) | 6.93 ± 0.58 µg/mL | [6] |
| Time to Maximum Concentration (Tmax) | 0.5 hours | [6] |
| Elimination Half-life (t½) | 2.5 - 3.73 hours | [4][6] |
| Volume of Distribution (Vd) | 0.13 ± 0.02 L/kg | [7] |
| Protein Binding | < 5% | [4] |
In Vitro Activity against BRD Pathogens
The efficacy of an antibiotic is determined by its ability to inhibit the growth of the target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 3: this compound MIC Distribution for Key Bovine Respiratory Disease Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mannheimia haemolytica | ≤0.016 | 0.031 |
| Pasteurella multocida | ≤0.016 | ≤0.016 |
| Histophilus somni | Data not readily available in cited literature | Data not readily available in cited literature |
Note: Data for Histophilus somni was not explicitly available in the provided search results. The table reflects the available data for the other key pathogens.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[8][9][10][11]
Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to this compound.
Materials:
-
Bacterial isolates of Mannheimia haemolytica and Pasteurella multocida from bovine respiratory disease cases.
-
This compound analytical standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator (35°C ± 2°C).
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL) in the microtiter plate wells.
-
Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Protocol for a Clinical Efficacy Trial
This protocol outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy of this compound for the treatment of BRD. The design should adhere to Good Clinical Practice (GCP) guidelines.
Objective: To evaluate the clinical efficacy of this compound in the treatment of naturally occurring BRD in cattle.
Study Design: A multi-center, randomized, positive-controlled, blinded clinical trial.
Animals:
-
Clinically diagnosed cases of BRD in cattle.
-
Inclusion criteria: Rectal temperature > 40.0°C, clinical signs of respiratory disease (e.g., cough, nasal discharge, increased respiratory rate).
-
Exclusion criteria: Previous antibiotic treatment for BRD, known hypersensitivity to β-lactam antibiotics.
Treatment Groups:
-
Test Group: this compound administered at 1 mg/kg body weight, IM, once daily for 3-5 days.
-
Control Group: A registered and effective antibiotic for BRD treatment, administered according to its label recommendations.
Procedure:
-
Enrollment and Randomization: Animals meeting the inclusion criteria are enrolled and randomly allocated to either the test or control group.
-
Treatment Administration: Treatments are administered by trained personnel who are blinded to the treatment allocation.
-
Clinical Assessment: Clinical signs (rectal temperature, respiratory score, depression score) are recorded at pre-defined time points (e.g., Day 0, 1, 2, 3, 5, and 7).
-
Bacteriological Sampling: Nasopharyngeal swabs or transtracheal washes may be collected for bacterial culture and susceptibility testing at Day 0 and at the end of the study.
-
Data Analysis: The primary outcome is the clinical cure rate, defined as the resolution of clinical signs. Statistical analysis is performed to compare the cure rates between the treatment groups.
References
- 1. dvm360.com [dvm360.com]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. Frontiers | Pharmacokinetics and relative bioavailability study of two this compound sulfate intramammary infusions in cow milk [frontiersin.org]
- 4. wormsandgermsblog.com [wormsandgermsblog.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Pharmacokinetics of a single intramuscular injection of this compound in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. entomoljournal.com [entomoljournal.com]
- 8. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 9. 2024 CLSI & EUCAST Human and Vet Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
Application Note: Determination of Cefquinome Residues in Bovine Milk by HPLC-MS/MS
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefquinome in bovine milk. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a tandem mass spectrometer in positive ion mode. This method has been validated according to the European Commission Decision 2002/657/EC guidelines and is suitable for monitoring this compound residues in milk to ensure food safety and compliance with regulatory limits. The Maximum Residue Limit (MRL) for this compound in milk, as set by the European Commission, is 20 µg·kg⁻¹[1].
Introduction
This compound is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[2] It is commonly used in dairy cattle to treat infections such as mastitis. The presence of antibiotic residues in milk is a significant concern for public health, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[3][4] Therefore, robust and sensitive analytical methods are required for the routine monitoring of this compound residues in milk. This application note provides a detailed protocol for the extraction, cleanup, and analysis of this compound in milk using HPLC-MS/MS.
Experimental
Materials and Reagents
-
This compound Sulfate (Reference Standard, purity ≥ 95%)
-
This compound-d7 (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Styrene-divinylbenzene copolymer SPE cartridges (500 mg)[5] or C18 dispersive SPE (d-SPE) sorbent[6][7]
-
Blank bovine milk (verified to be free of this compound)
Standard Solutions Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve this compound Sulfate in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound-d7 in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with water.
Sample Preparation
-
Extraction:
-
Pipette 10.0 g of milk sample into a 50 mL centrifuge tube.[5]
-
Add a known amount of the internal standard working solution.
-
Add 50 mL of an acetonitrile/formic acid/water mixture (900:1:100, v/v/v) and 50 mL of n-hexane.[5]
-
Homogenize the mixture for 1 minute.[5]
-
Centrifuge at 4000 rpm for 10 minutes.[8]
-
-
Cleanup (Solid-Phase Extraction):
-
Condition a styrene-divinylbenzene copolymer SPE cartridge (500 mg) with 10 mL of acetonitrile followed by 10 mL of water.[5]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water and then 10 mL of an acetonitrile/water mixture (1:19, v/v).[5]
-
Elute the analyte with 10 mL of an acetonitrile/water mixture (1:4, v/v).[5]
-
Add 10 µL of formic acid to the eluate and bring the final volume to 10 mL with the elution solvent.[5]
-
HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-7.0 min: 95% B
-
7.1-10.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound-d7: Precursor ion > Product ion (Quantifier)
-
Method Validation
The method was validated in accordance with the European Commission Decision 2002/657/EC.[1][6][9][10][11] The validation parameters included linearity, specificity, accuracy (recovery), precision (repeatability and intra-laboratory reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the determination of this compound in milk. The chromatographic peak for this compound was well-resolved from matrix interferences. The use of an isotopically labeled internal standard ensured high accuracy and precision.
Quantitative Data Summary
| Parameter | Result | Reference |
| **Linearity (R²) ** | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.01 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.04 µg/mL | [2] |
| Recovery | 85% - 103% | [6] |
| Intra-day Precision (RSD%) | < 5% | [12] |
| Inter-day Precision (RSD%) | 2.6% - 9.3% | [6] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis in milk.
Conclusion
The described HPLC-MS/MS method is rapid, sensitive, and specific for the determination of this compound in bovine milk. The sample preparation is straightforward, and the analytical method is robust. This method can be effectively implemented in routine monitoring programs to ensure that this compound residues in milk do not exceed the established MRL, thereby safeguarding consumer health.
References
- 1. mdpi.com [mdpi.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Method Optimization and Validation of Antibiotics Residues in Milk Sample Using LC-MS/MS [ejvs.journals.ekb.eg]
- 4. Antibiotic residues in milk: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [t-stor.teagasc.ie]
- 8. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antibiotic residues in bovine milk by HPLC-DAD and assessment of human health risks in Northwestern Himalayan region, India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefquinome Administration in Swine Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Cefquinome for the treatment of respiratory infections in swine. The included protocols are based on established experimental methodologies to facilitate further research and development.
Introduction to this compound
This compound is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] this compound is notably stable against many beta-lactamases, enzymes that can inactivate many other cephalosporins.[3] In swine, it is primarily indicated for the treatment of respiratory diseases caused by common pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis.[2][3][4]
Administration Routes and Dosage
The primary and approved route of administration for this compound in swine is intramuscular (IM) injection.[2][3] While intravenous (IV) administration is utilized in pharmacokinetic studies to determine absolute bioavailability, it is not a standard clinical route.[5][6]
Table 1: Recommended Dosage and Administration of this compound in Swine
| Parameter | Recommendation |
| Administration Route | Intramuscular (IM) |
| Standard Dosage | 2 mg/kg body weight |
| Frequency | Once daily (every 24 hours) |
| Duration | 3 to 5 consecutive days |
| Injection Site | Neck or thigh muscle |
Note: Studies have shown no significant difference in pharmacokinetic properties between injection into the neck or thigh muscles.[5] Extra-label dosages of 3-5 mg/kg twice daily have been explored for enhanced efficacy against certain pathogens.[2]
Efficacy and Clinical Outcomes
This compound has demonstrated high efficacy in the treatment of bacterial respiratory diseases in pigs.
Table 2: Summary of this compound Efficacy Studies
| Pathogen(s) | Dosage Regimen | Sustained Cure Rate | Comparison | Reference |
| Bacterial Respiratory Pathogens | 2 mg/kg BW, once daily for 3 days | 90.5% | Superior to amoxicillin (80.3%) and enrofloxacin (83.1%) | [1] |
| Respiratory Disease (Field Study) | 2 mg/kg BW, once daily | 64.6% | Significantly higher than ceftiofur (50.0%) | [7] |
| Pasteurella multocida | 0.2-4 mg/kg, once daily for 3 days | Dose-dependent bactericidal effect | N/A | [8] |
| Actinobacillus pleuropneumoniae | 2 mg/kg BW (single dose) | Effective bacterial eradication in ex vivo model | N/A | [9] |
Pharmacokinetic and Pharmacodynamic Parameters
Understanding the PK/PD relationship of this compound is crucial for optimizing dosage regimens. The time that the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC) is the key predictor of its efficacy.[2][8]
Table 3: Pharmacokinetic Parameters of this compound in Swine (2 mg/kg BW Dose)
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |
| Cmax (Maximum Concentration) | 4.01 - 4.62 µg/mL | N/A | [5][6] |
| Tmax (Time to Cmax) | 0.38 - 0.88 h | N/A | [5][6] |
| T½ (Elimination Half-life) | 1.34 - 4.36 h | 1.85 h | [2][6] |
| Bioavailability (F) | 95.13 - 103.04% | 100% (by definition) | [5][6] |
Table 4: Pharmacodynamic Targets for this compound against Pasteurella multocida
| Antibacterial Effect | Required %T > MIC |
| 1/3-log reduction | 14.23% |
| 1/2-log reduction | 34.45% |
| 1-log reduction (Bactericidal) | 73.44% |
Data from a piglet tissue cage model.[8]
Experimental Protocols
In Vivo Efficacy and Pharmacokinetic Study Protocol
This protocol outlines a method to evaluate the efficacy and pharmacokinetics of this compound in a swine respiratory infection model.
Caption: Workflow for an in vivo efficacy and pharmacokinetic study.
Methodology:
-
Animal Model: Use healthy, weaned piglets, acclimatized to the study conditions.
-
Infection: Anesthetize piglets and intratracheally inoculate with a known concentration (e.g., 10^7 CFU/mL) of a virulent strain of Actinobacillus pleuropneumoniae or Pasteurella multocida.[8][10]
-
Treatment Groups:
-
Group 1: this compound (e.g., 2 mg/kg BW, IM, once daily).
-
Group 2: Placebo control (e.g., sterile saline, IM).
-
Group 3 (Optional): Positive control (e.g., another approved antibiotic).
-
-
Sample Collection:
-
Collect blood samples from the jugular or ear vein into heparinized tubes at predetermined time points post-administration.
-
Centrifuge blood to separate plasma and store at -20°C or below until analysis.
-
-
Analytical Method:
-
Efficacy Assessment:
-
Monitor clinical signs (rectal temperature, respiratory rate, demeanor) daily.
-
At the end of the study, perform necropsy to score lung lesions.
-
Quantify bacterial load in lung tissue.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis.
-
Correlate PK parameters with efficacy outcomes to determine the relevant PK/PD index.
-
Minimum Inhibitory Concentration (MIC) Determination Protocol
Determining the MIC of this compound against target pathogens is fundamental for interpreting PK/PD data.
Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Materials: this compound standard powder, appropriate broth medium (e.g., Mueller-Hinton), 96-well microtiter plates, and bacterial isolates.
-
Procedure: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Preparation: Create a series of two-fold dilutions of this compound in the microtiter plate wells.
-
Inoculation: Add a standardized suspension of the test bacterium to each well.
-
Incubation: Incubate the plates under appropriate atmospheric conditions and temperature.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition
This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall.
Caption: this compound's mechanism of action pathway.
By binding to and inactivating these enzymes, this compound disrupts the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This leads to a compromised cell wall structure, ultimately causing cell lysis and death.[3][4] The zwitterionic structure of this compound facilitates its rapid penetration across bacterial membranes, contributing to its potent activity.[4]
Conclusion
This compound is a highly effective antibiotic for treating respiratory infections in swine, with intramuscular administration being the standard route. A dosage of 2 mg/kg body weight for 3-5 days is generally recommended and supported by clinical and pharmacokinetic data.[1][2][3] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at further optimizing the use of this compound and developing new therapeutic strategies for swine respiratory disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A physiologically based pharmacokinetic model to optimize the dosage regimen and withdrawal time of this compound in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savavet.com [savavet.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Influence of the injection site on the pharmacokinetics of this compound following intramuscular injection in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of this compound in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/pharmacodynamic integration of this compound against Pasteurella Multocida in a piglet tissue cage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Residue depletion of this compound in swine tissues after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Cefquinome Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine for the treatment of various bacterial infections in animals. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides a detailed protocol for the quantification of this compound in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The analyte is then detected and quantified by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. This technique allows for the selective detection of this compound and its fragments, ensuring high accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound quantification in various matrices as reported in the literature.
Table 1: Linearity and Sensitivity of this compound Quantification
| Matrix | Linearity Range (ng/mL or ng/g) | Limit of Quantification (LOQ) (ng/mL or ng/g) | Limit of Detection (LOD) (ng/mL or ng/g) | Reference |
| Porcine Feces | 5 - 1000 | - | - | [1][2][3] |
| Bovine Colostrum & Milk | 1 - 5000 | - | 0.2 | [4] |
| Pig Plasma (unbound) | 5 - 2500 | 5 | 3.12 | [5][6] |
| Pig Plasma (total) | 5 - 2500 | 5 | 0.41 | [5][6] |
| Pig Bronchoalveolar Lavage (BAL) Fluid | 4 - 1000 | 4 | 1.43 | [5][6] |
| Cow's Milk | - | 0.2 µg/kg | 0.1 µg/kg | |
| Mouse Plasma | 0.01 - 5 µg/mL | 0.01 µg/mL | 0.005 µg/mL | [7] |
Table 2: Recovery and Precision of this compound Quantification
| Matrix | Spiked Concentration | Recovery (%) | Within-Day Precision (RSD%) | Between-Day Precision (RSD%) | Reference |
| Bovine Colostrum & Milk | 4 - 240 ng/g | 98.4 - 99.4 | - | - | [4] |
| Cow's Milk | 0.2 µg/kg | 88.60 ± 16.33 | 1.28 - 13.73 | 1.81 - 18.44 | |
| Cow's Milk | 10 µg/kg | 100.95 ± 2.54 | - | - | |
| Cow's Milk | 50 µg/kg | 97.29 ± 1.77 | - | - | |
| Sheep Plasma | 0.4, 2.0, 10 µg/mL | 92.0 - 93.9 | < 5 | < 5 | [8] |
| Mouse Plasma | - | > 85 | < 10 | < 10 | [7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are examples for different matrices.
a) Animal Tissues (Muscle, Liver, Kidney), Milk, Egg, Fish, Shellfish, and Honey[9]
-
Weigh 10.0 g of the homogenized sample. For honey, dissolve 10.0 g in 70 mL of water.
-
Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.
-
Homogenize and filter with suction.
-
To the residue on the filter paper, add 30 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 30 mL of n-hexane, homogenize, and filter again.
-
Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL with the extraction solvent.
-
Take a 40 mL aliquot, concentrate to less than 4 mL at below 40°C, and add 20 mL of water.
-
Proceed to Solid Phase Extraction (SPE).
b) Fat[9]
-
Weigh 5.00 g of the sample.
-
Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.
-
Homogenize and filter with suction.
-
Repeat the extraction of the residue with 30 mL of the extraction solvent and 30 mL of n-hexane.
-
Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL.
-
Take an 80 mL aliquot, concentrate to less than 8 mL at below 40°C, and add 20 mL of water.
-
Proceed to SPE.
c) Porcine Feces[1]
-
To 0.5 g of feces, immediately add 500 µL of an 8 µg/mL tazobactam solution in water to inhibit enzymatic degradation.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v).
-
Shake for 30 minutes.
-
Centrifuge for 10 minutes at 2851 × g and 4 °C.
-
Load the supernatant onto an Oasis PRiME HLB column.
-
The eluate is ready for injection.
d) Bovine Colostrum and Raw Milk[4]
-
To 2 g of colostrum or milk, add an isotopically labeled internal standard.
-
Perform protein precipitation.
-
Follow with solid-phase extraction.
e) Plasma (for total concentration)[5]
-
Perform protein precipitation with acetonitrile.
-
Conduct a back-extraction of acetonitrile with dichloromethane.
f) Plasma (for unbound concentration)[5]
-
Use a simple deproteinization step with a Microcon filter.
Solid Phase Extraction (SPE) Clean-up[10]
-
Use a styrene-divinylbenzene copolymer cartridge (e.g., 500 mg).
-
Load the aqueous extract from the sample preparation step onto the cartridge.
-
Wash the cartridge sequentially with 10 mL of water and 10 mL of acetonitrile/water (1:19, v/v). Discard the effluent.
-
Elute this compound with 10 mL of acetonitrile/water (1:4, v/v).
-
Add 10 µL of formic acid to the eluate and adjust the final volume to 10 mL with acetonitrile/water (1:4, v/v).
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used, for instance, an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or a Zorbax Eclipse plus C18 (100 × 2.1 mm).[1]
-
Mobile Phase A: 0.005% to 0.1% (v/v) formic acid in water, sometimes with the addition of 2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile, often with 0.1% (v/v) formic acid.[1]
-
Flow Rate: A typical flow rate is around 300 µL/min.[1]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
Gradient Elution: A gradient program is used to separate this compound from other matrix components. An example gradient is provided in Table 3.
Table 3: Example of a Gradient Elution Program[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[1][4]
-
Precursor Ion (m/z): The protonated molecule [M+H]⁺ of this compound is selected as the precursor ion, which is approximately m/z 529.0.[1]
-
Product Ions (m/z): Characteristic product ions are monitored for quantification and confirmation. Common product ions for this compound are m/z 134.0 and m/z 396.3.[1][9] The most intense product ion is used for quantification.
-
Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion, typically around 15 eV for this compound.[1]
-
Other Parameters: Other parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 20 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 400 °C) should be optimized for the specific instrument used.[1]
Visualizations
References
- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of this compound, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of this compound, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of this compound considering different matrix compositions of bovine colostrum and raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in pig plasma and bronchoalveolar lavage fluid by high-performance liquid chromatography combined with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics and pharmacodynamics of this compound against Streptococcus agalactiae in a murine mastitis model | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for the Use of Cefquinome in Experimental Animal Models of Mastitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefquinome, a fourth-generation cephalosporin, in established experimental animal models of mastitis. The protocols and data presented are synthesized from peer-reviewed studies to guide researchers in designing and conducting their own investigations into the efficacy and mechanisms of action of this important veterinary antibiotic.
Introduction
Mastitis, an inflammation of the mammary gland, is a significant concern in dairy animals, leading to substantial economic losses.[1] Experimental animal models, particularly in mice, are crucial for studying the pathogenesis of mastitis and for the preclinical evaluation of new therapeutic agents like this compound.[2][3] this compound exhibits broad-spectrum antibacterial activity against common mastitis pathogens, including Staphylococcus aureus and Escherichia coli, by inhibiting bacterial cell wall synthesis.[1][4] These notes will detail the application of this compound in these models, focusing on protocols for mastitis induction, treatment regimens, and evaluation of efficacy.
Experimental Animal Models
The most predominantly utilized and well-characterized experimental model for studying mastitis is the murine (mouse) model. While rat models are mentioned in the context of S. aureus infections, specific protocols for this compound use in rat mastitis models are not extensively documented in the available literature.[2][3]
Murine Mastitis Model
Lactating mice are the subjects of choice for these studies. The fourth (L4) and fifth (R4) pairs of abdominal mammary glands are typically used due to their larger size and ease of access.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in murine models of mastitis.
Protocol for Staphylococcus aureus-Induced Mastitis in Mice
This protocol is adapted from studies investigating the pharmacokinetics and pharmacodynamics of this compound against S. aureus.[1][5][6]
Objective: To establish a localized S. aureus infection in the mammary gland of lactating mice and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Lactating CD-1 mice (body weight 35-45 g)[5]
-
Staphylococcus aureus strain (e.g., Newbould 305, ATCC 29740)[5]
-
Brain Heart Infusion (BHI) broth and agar
-
This compound sterile powder
-
Sterile saline solution
-
32-gauge blunt needles
-
Anesthetic agent (e.g., pentobarbital)
-
Homogenizer
-
Plates for bacterial enumeration (e.g., Mannitol Salt Agar)
Procedure:
-
Bacterial Preparation: Culture S. aureus in BHI broth overnight. Dilute the culture in sterile saline to the desired concentration (e.g., approximately 4000 CFU in 100 µL).
-
Induction of Mastitis:
-
Anesthetize the lactating mouse.
-
Make a small incision at the end of the teat of the L4 and R4 mammary glands.
-
Using a 32-gauge blunt needle, infuse 100 µL of the S. aureus suspension into the teat canal.
-
Allow the infection to establish for approximately 9 hours to reach a bacterial load of around 10^7 CFU/gland.
-
-
This compound Administration:
-
Evaluation of Efficacy:
-
At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize the mice.
-
Aseptically harvest the treated mammary glands.
-
Homogenize the glands in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar for bacterial enumeration (CFU/gland).
-
Protocol for Escherichia coli-Induced Mastitis in Mice
This protocol is based on studies evaluating this compound's effectiveness against environmental mastitis pathogens.
Objective: To induce an E. coli mastitis in lactating mice and assess the efficacy of this compound treatment.
Materials:
-
Lactating mice
-
Pathogenic Escherichia coli strain
-
Luria-Bertani (LB) broth and agar
-
This compound sterile powder
-
Sterile saline solution
-
Materials for intramammary infusion as listed in Protocol 3.1.
Procedure:
-
Bacterial Preparation: Grow E. coli in LB broth to the desired concentration.
-
Induction of Mastitis: Follow the same procedure as for S. aureus (Protocol 3.1, step 2), infusing the E. coli suspension. The initial bacterial density can be around 10^7 CFU/gland.
-
This compound Administration: Administer this compound intramammarily at various doses (e.g., 25, 50, 100, 200, 400 µ g/gland ) and intervals (e.g., 12 or 24 hours) starting at 9 hours post-inoculation.
-
Evaluation of Efficacy: Harvest mammary glands at 24, 48, and 72 hours post-treatment for bacterial enumeration.
Protocol for Lipopolysaccharide (LPS)-Induced Mastitis in Mice
This model is used to study the inflammatory response characteristic of Gram-negative bacterial mastitis without a live infection.
Objective: To induce a sterile inflammation in the mammary gland using LPS and to study the anti-inflammatory effects of potential therapeutic agents.
Materials:
-
Lactating mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Materials for intramammary infusion as listed in Protocol 3.1.
Procedure:
-
LPS Preparation: Dissolve LPS in sterile saline to a concentration of 1 mg/mL.
-
Induction of Inflammation: Infuse 100 µL of the LPS solution into the L4 and R4 mammary glands.
-
Treatment Administration: Administer the test compound (e.g., an anti-inflammatory agent) at a specified time point relative to the LPS challenge.
-
Evaluation of Inflammation: At various time points, harvest the mammary glands for analysis of inflammatory markers such as myeloperoxidase (MPO) activity, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) through methods like ELISA or qPCR. Histopathological examination of the gland tissue can also be performed.
Data Presentation
The following tables summarize quantitative data from studies on this compound in murine mastitis models.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in S. aureus Murine Mastitis Model[6]
| Parameter | Value | Description |
| %T>MIC for bacteriostatic action | 7.59% | Percentage of the dosing interval that this compound concentration remains above the Minimum Inhibitory Concentration (MIC) to inhibit bacterial growth. |
| %T>MIC for 1.8-log10 CFU/gland reduction | 35.98% | Percentage of the dosing interval that this compound concentration remains above the MIC to achieve a significant reduction in bacterial count. |
| AUC0-24/MIC for bacteriostatic action | 6.91 h | Ratio of the Area Under the Curve of drug concentration over 24 hours to the MIC required to inhibit bacterial growth. |
| AUC0-24/MIC for 1.8-log10 CFU/gland reduction | 137.43 h | Ratio of the Area Under the Curve of drug concentration over 24 hours to the MIC required for a significant reduction in bacterial count. |
Table 2: Efficacy of Different this compound Dosing Regimens in S. aureus Murine Mastitis Model[7][8]
| Dosing Regimen (per gland) | Dosing Interval | Bacterial Count Reduction (log10 CFU/gland) at 24h |
| 25 µg | 8 h | Prevention of microbial growth |
| 50 µg | 12 h | Prevention of microbial growth |
| 100 µg | 24 h | Prevention of microbial growth |
| 800 µg | 24 h | ~1.23 - 1.5 |
Table 3: Efficacy of this compound against Streptococcus agalactiae in a Murine Mastitis Model[9]
| This compound Dose (per gland) | Efficacy Endpoint | Required %T > MIC |
| Single Dose | 0.5-log10 CFU/MG reduction | 31% |
| Single Dose | 1-log10 CFU/MG reduction | 47% |
| Single Dose | 2-log10 CFU/MG reduction | 81% |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death.[4] The inflammatory response in mastitis, particularly in response to Gram-negative bacteria and their endotoxins (LPS), is known to involve the activation of the Toll-like receptor 4 (TLR4) , which subsequently triggers downstream signaling cascades, most notably the NF-κB pathway . This leads to the production of pro-inflammatory cytokines. While this compound effectively reduces the bacterial load, thereby diminishing the inflammatory stimulus, there is currently no direct evidence to suggest that this compound itself directly modulates these inflammatory signaling pathways. The observed anti-inflammatory effects are considered secondary to its potent bactericidal activity. One study has explored the use of zinc oxide nanoparticles in conjunction with this compound, noting that these nanoparticles can inhibit the NF-κB pathway, but this is not a direct action of this compound.
Visualizations
Experimental Workflow for this compound Efficacy Testing in a Murine Mastitis Model
Caption: Workflow for evaluating this compound efficacy in a murine mastitis model.
Logical Relationship of this compound's Action in Mastitis
References
- 1. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose Assessment of this compound by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis [frontiersin.org]
Formulation of Cefquinome Sulfate for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Cefquinome sulfate for injection. It covers two primary formulation approaches: a sterile powder for reconstitution (achieved through lyophilization) and an oil-based suspension for intramuscular administration. The protocols provided are based on publicly available data and are intended to serve as a comprehensive guide for research and development purposes.
Formulation Overview
This compound sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, can be formulated as either a powder for reconstitution for intravenous or intramuscular injection, or as a ready-to-use suspension for intramuscular injection. The choice of formulation depends on the desired route of administration, stability requirements, and therapeutic application.
-
Powder for Injection (Lyophilized): This formulation offers excellent long-term stability in the dried state. It requires reconstitution with a suitable sterile diluent, such as Sterile Water for Injection (WFI), prior to administration. Excipients are included to ensure the stability of the active pharmaceutical ingredient (API) during the lyophilization process and to provide an elegant, easily reconstitutable cake.
-
Suspension for Injection: This formulation provides a ready-to-use product, often for intramuscular administration, which can offer sustained-release characteristics. The formulation is typically an oil-based suspension containing micronized this compound sulfate, a suspending agent to ensure homogeneity, and an antioxidant to prevent degradation of the oil vehicle.
Quantitative Data Presentation
The following tables summarize the quantitative compositions for representative this compound sulfate injection formulations and the validation parameters for a typical analytical HPLC method.
Table 1: Representative Formulation Compositions
| Formulation Type | Component | Concentration/Amount | Function |
| Powder for Injection (Lyophilized) | This compound sulfate | 500 mg/vial | Active Pharmaceutical Ingredient |
| L-Arginine | 4g (for 10g of this compound sulfate) | Solubilizer/Stabilizer | |
| Mannitol | 0.6g (for 10g of this compound sulfate) | Bulking Agent/Tonicity Modifier | |
| Sodium Hydroxide/Hydrochloric Acid | q.s. to pH 6.5 | pH Adjuster | |
| Suspension for Injection | This compound sulfate | 2.5% (w/v) | Active Pharmaceutical Ingredient |
| Vitamin E | 0.15% - 0.3% (w/v) | Antioxidant | |
| Glyceryl Monostearate | 1% - 3% (w/v) | Suspending Agent | |
| Ethyl Oleate | q.s. to 100% | Vehicle |
Table 2: HPLC Analytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 160 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.44 µg/mL |
| Limit of Quantification (LOQ) | 1.34 µg/mL |
| Accuracy (% Recovery) | 99.10% to 101.31% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Preparation of Lyophilized this compound Sulfate for Injection
This protocol describes the preparation of a batch of lyophilized this compound sulfate for injection.
Materials:
-
This compound sulfate (sterile)
-
L-Arginine
-
Mannitol
-
Sodium Hydroxide (0.1N)
-
Hydrochloric Acid (0.1N)
-
Water for Injection (WFI), cold
-
Activated Carbon
-
Sterile vials and stoppers
Protocol:
-
In an aseptic environment, dissolve 4g of L-arginine and 0.6g of mannitol in 100mL of cold WFI with stirring.
-
Slowly add 10g of this compound sulfate to the solution and continue stirring until fully dissolved.
-
Adjust the pH of the solution to 6.5 using 0.1N sodium hydroxide or 0.1N hydrochloric acid.
-
Add 0.1g of activated carbon to the solution and stir for 20 minutes for decolorization.
-
Filter the solution through a coarse filter to remove the activated carbon.
-
Aseptically filter the solution through a 0.22 µm membrane filter into a sterile container.
-
Dispense the sterile solution into sterile vials.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
Load the vials into a pre-cooled lyophilizer.
-
Execute the lyophilization cycle (see Table 3 for a representative cycle).
-
After completion of the cycle, fully stopper the vials under vacuum and seal.
Table 3: Representative Lyophilization Cycle for this compound Sulfate Injection
| Stage | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) |
| Freezing | Ramp down | to -40 | Atmospheric | 2 |
| Hold | -40 | Atmospheric | 4 | |
| Primary Drying | Ramp up | to -10 | 100 | 2 |
| Hold | -10 | 100 | 20 | |
| Secondary Drying | Ramp up | to 25 | 50 | 3 |
| Hold | 25 | 50 | 10 |
Note: This is a representative cycle and may require optimization based on the specific formulation and lyophilizer.
Preparation of this compound Sulfate Suspension for Injection
This protocol details the preparation of an oil-based this compound sulfate suspension.
Materials:
-
This compound sulfate (micronized, sterile)
-
Vitamin E
-
Glyceryl Monostearate
-
Ethyl Oleate
Protocol:
-
Sterilize the ethyl oleate by heating to 120°C and holding for 2 hours, then cool to room temperature in an aseptic environment.
-
Aseptically add the required amounts of glyceryl monostearate and vitamin E to the sterile ethyl oleate and stir until dissolved.
-
Aseptically add the micronized, sterile this compound sulfate to the oil base.
-
Homogenize the mixture using a high-shear mixer until a uniform suspension is achieved.
-
Aseptically fill the suspension into sterile vials.
Stability-Indicating HPLC Method for this compound Sulfate
This protocol outlines a stability-indicating HPLC method for the quantification of this compound sulfate and the detection of degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 25mM KH2PO4 buffer (pH 6.5) and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound sulfate reference standard in the mobile phase to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-160 µg/mL).
Sample Preparation (from formulated product):
-
For Lyophilized Powder: Reconstitute the vial with a known volume of mobile phase. Further dilute with the mobile phase to bring the concentration within the linear range of the assay.
-
For Suspension: Accurately transfer a known volume of the suspension to a volumetric flask. Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete extraction of the drug. Further dilute with the mobile phase to the target concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound sulfate in 0.1 M HCl.
-
Base Hydrolysis: Incubate a solution of this compound sulfate in 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of this compound sulfate with 3% H2O2.
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of this compound sulfate to UV light.
Analyze the stressed samples using the HPLC method to evaluate the separation of the main peak from any degradation products.
Visualizations
Experimental Workflow for Lyophilized Formulation
Caption: Workflow for the preparation of lyophilized this compound sulfate for injection.
Experimental Workflow for Suspension Formulation
Troubleshooting & Optimization
Troubleshooting poor clinical response to Cefquinome therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding poor clinical response to Cefquinome therapy. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to weakening of the cell wall and subsequent cell lysis. This compound is notably stable against many common β-lactamases, enzymes produced by bacteria that can inactivate many other β-lactam antibiotics.[1][4]
Q2: What is the typical spectrum of activity for this compound?
This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. It is effective against common veterinary pathogens such as Staphylococcus aureus, Streptococcus spp., Pasteurella multocida, Mannheimia haemolytica, and Escherichia coli.[4]
Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters for this compound efficacy?
The efficacy of this compound, like other β-lactam antibiotics, is primarily associated with the time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection (%T > MIC).[5][6] However, in some infection models, such as mastitis, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) has also been shown to be a good predictor of efficacy.[5][7]
Troubleshooting Poor In Vitro Response
Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values in broth microdilution assay.
A higher than expected MIC can indicate reduced susceptibility or resistance of the bacterial isolate to this compound.
Potential Causes and Troubleshooting Steps:
-
Incorrect Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs.[8]
-
Troubleshooting: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.
-
-
Contamination: Contamination of the culture or reagents can interfere with the assay.
-
Troubleshooting: Always use aseptic techniques. Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) in each assay.[9] Check for purity of the bacterial culture before starting the assay.
-
-
This compound Instability: this compound stability is pH and temperature-dependent. It is more stable in acidic conditions (pH < 6) and at lower temperatures. Degradation can occur at higher pH and temperatures, leading to reduced activity.[2][10][11]
-
Troubleshooting: Prepare this compound stock solutions fresh. If storage is necessary, store at -20°C.[7] Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).
-
-
Skipped Wells: The appearance of growth in wells at higher concentrations than the MIC (skipped wells) can be due to contamination, improper inoculation, or issues with the antibiotic dilution.[8]
-
Troubleshooting: Review and optimize your inoculation technique to ensure a homogenous suspension. Check for contamination. If the issue persists, prepare fresh antibiotic dilutions.
-
Logical Workflow for Troubleshooting Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Troubleshooting Poor In Vivo Response Despite In Vitro Susceptibility
Issue: The infecting organism shows susceptibility to this compound in vitro (low MIC), but the clinical response in an animal model (e.g., mouse mastitis model) is poor.
This discrepancy between in vitro and in vivo results is a common challenge in drug development.
Potential Causes and Troubleshooting Steps:
-
Biofilm Formation: Bacteria within a biofilm are significantly more resistant to antibiotics than their planktonic counterparts. Standard MIC tests are performed on planktonic bacteria and do not reflect this increased resistance.[12][13]
-
Troubleshooting: Test the efficacy of this compound against biofilms formed by the target organism using an in vitro biofilm model, such as the tissue culture plate method.[14]
-
-
High Bacterial Load at Infection Site: The initial bacterial concentration can impact the efficacy of this compound. A high bacterial load may overwhelm the antibiotic's bactericidal capacity.[1]
-
Troubleshooting: Quantify the bacterial load at the site of infection in your animal model. Consider if the inoculum used for in vivo studies is significantly higher than that used for in vitro testing.
-
-
Host Factors and Immune Status: The host's immune system plays a crucial role in clearing bacterial infections. An immunocompromised animal model may show a poorer response to antibiotic therapy.[12][13]
-
Troubleshooting: Evaluate the immune status of the animal model. Consider using an immunocompetent model if not already doing so.
-
-
Physicochemical Environment at the Infection Site: Factors such as pH, oxygen tension, and the presence of purulent material at the site of infection can inactivate or reduce the efficacy of this compound.[12][13][15] this compound is less stable in alkaline environments.[2][10]
-
Troubleshooting: If possible, measure the pH at the site of infection. Consider if the in vivo environment is significantly different from the in vitro testing conditions.
-
-
Inadequate Drug Exposure at the Infection Site: The concentration of this compound at the site of infection may not be sufficient to achieve a therapeutic effect, even with appropriate dosing.
-
Troubleshooting: Perform pharmacokinetic studies to determine the concentration of this compound in the target tissue (e.g., mammary gland tissue in a mastitis model).[7] Ensure that the drug concentration exceeds the MIC for a sufficient duration.
-
Experimental Workflow for Investigating In Vitro vs. In Vivo Discrepancies
Caption: Workflow for investigating poor in vivo this compound efficacy.
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Common Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.5 | 1.0 |
| Streptococcus suis | 0.06 | 0.25 |
| Escherichia coli | 0.06 | 0.25 |
| Pasteurella multocida | > 0.032 | > 0.032 |
| Mannheimia haemolytica | > 0.032 | > 0.032 |
| Actinobacillus pleuropneumoniae | 0.016 | 0.016 |
| Histophilus somni | > 0.004 | > 0.004 |
Data compiled from multiple sources.[16][17][18][19][20]
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Intramuscular Administration)
| Animal Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) |
| Sheep | 2 | - | - | - | - |
| Goats | 2 | - | - | - | - |
| Camels | 1 | 3.2 | 0.82 | 6.68 | 85.52 |
| Cattle | - | - | - | 2.12 | - |
| Horses | - | - | - | 2.32 | - |
| Pigs | - | - | - | - | - |
| Mice (Intramammary) | 0.025-0.4 | 0.03-0.54 | 0.17-0.25 | 0.6-1.1 | - |
Data compiled from multiple sources. Note: Parameters can vary based on the specific study design and analytical methods used.[1][4][5][21][22][23]
Experimental Protocols
Protocol 1: this compound Broth Microdilution MIC Assay
This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last dilution column.
-
-
Prepare Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Inoculate each well (except the sterility control) with 10 µL of the final bacterial suspension.
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vivo Mouse Mastitis Model for this compound Efficacy
Materials:
-
Lactating CD-1 mice (10-12 days postpartum) and their pups
-
Staphylococcus aureus strain with a known this compound MIC
-
This compound solution for intramammary administration
-
32-gauge blunt needles
-
Anesthesia
-
Sterile saline and homogenization equipment
-
Agar plates for bacterial enumeration
Procedure:
-
Animal Preparation: Separate pups from the dams for 1-2 hours before infection to allow for milk accumulation. Anesthetize the mice.
-
Infection:
-
Prepare a suspension of S. aureus in sterile saline.
-
Make a small incision at the tip of the teat of the fourth abdominal mammary glands (L4 and R4).
-
Inject 100 µL of the bacterial suspension (e.g., ~4000 CFU) into the teat canal using a 32-gauge blunt needle.[6]
-
Allow the infection to establish for a defined period (e.g., 9 hours) to reach a specific bacterial load (e.g., 10^7 CFU/gland).[6]
-
-
Treatment:
-
At the desired time post-infection, administer this compound intramammarily into the infected glands at various dosages.[7]
-
Include a control group treated with a vehicle (e.g., sterile saline).
-
-
Efficacy Assessment:
-
At predetermined time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice.
-
Aseptically harvest the mammary glands.
-
Homogenize the glands in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/gland).
-
-
Data Analysis: Compare the bacterial counts in the treated groups to the control group to determine the reduction in bacterial load.
Signaling Pathways and Resistance Mechanisms
This compound Resistance in Staphylococcus aureus
While this compound is resistant to many β-lactamases, resistance in S. aureus can still emerge through various mechanisms.
Signaling Pathway for Adaptive Resistance to this compound in S. aureus
Caption: this compound adaptive resistance pathway in S. aureus.
Transcriptomic and proteomic analyses of S. aureus exposed to this compound have revealed that adaptive resistance involves the differential expression of numerous genes and proteins.[3][24]
-
Upregulated Genes/Proteins: Studies have shown the upregulation of genes involved in metabolic pathways, such as the tricarboxylic acid (TCA) cycle (sdhB, sdhA, sucC) and pyruvate metabolism (pdhA, lpdA).[24] Other upregulated proteins include those involved in ribosomal function (RPSO) and nucleotide metabolism (CITZ, ADK).[3]
-
Downregulated Genes/Proteins: While fewer proteins are downregulated, these changes can also contribute to the resistance phenotype.[3]
-
Key Resistance Mechanism: The primary mechanism of high-level resistance to β-lactams in S. aureus is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing their cell wall even in the presence of the drug. While this compound is a fourth-generation cephalosporin, high-level resistance mediated by PBP2a can still occur.
References
- 1. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Antibacterial pathway of this compound against Staphylococcus aureus based on label-free quantitative proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activities in vitro and in vivo and pharmacokinetics of this compound (HR 111V), a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - In Vivo Pharmacokinetics/Pharmacodynamics of this compound in an Experimental Mouse Model of Staphylococcus Aureus Mastitis following Intramammary Infusion - Public Library of Science - Figshare [plos.figshare.com]
- 7. Frontiers | Dose Assessment of this compound by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis [frontiersin.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. actascientific.com [actascientific.com]
- 10. doaj.org [doaj.org]
- 11. ijper.org [ijper.org]
- 12. saa.rovedar.com [saa.rovedar.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of four in vitro phenotypic biofilm detection methods in relation to antimicrobial resistance in aerobic clinical bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saa.rovedar.com [saa.rovedar.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Determination of Susceptibility Breakpoint for this compound against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dose Assessment of this compound by Pharmacokinetic/Pharmacodynamic Modeling in Mouse Model of Staphylococcus aureus Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Comparative Pharmacokinetics of this compound (Cobactan 2.5%) following Repeated Intramuscular Administrations in Sheep and Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. camelsandcamelids.com [camelsandcamelids.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Adaptive Resistance of Staphylococcus aureus to this compound Sulfate in an In Vitro Pharmacokinetic Model with Transcriptomic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefquinome Analysis in Bovine Colostrum
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Cefquinome in bovine colostrum, with a particular focus on addressing matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound in bovine colostrum?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2] Bovine colostrum has a complex and highly variable composition, rich in proteins, fats, sugars, and other endogenous substances. These components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise quantification.[3][4] The changing composition from colostrum to mature milk further complicates consistent analysis.[3]
Q2: What is the most common analytical technique for this compound quantification in bovine colostrum?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method due to its high sensitivity, selectivity, and specificity for quantifying this compound in complex biological matrices like bovine colostrum.[2][3][4]
Q3: How can I minimize matrix effects during my sample preparation?
A3: A robust sample preparation protocol is crucial. The most effective methods involve a combination of protein precipitation and solid-phase extraction (SPE).[3][4][5] Protein precipitation, often with acetonitrile[6], removes the majority of proteins, while SPE provides further cleanup by separating this compound from other interfering substances.
Q4: Should I use an internal standard? If so, what kind?
A4: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[1] The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound, such as this compound-d7.[7] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix components, thus providing the most accurate correction.[8]
Q5: What are typical recovery rates for this compound from bovine colostrum?
A5: With optimized extraction methods, recovery rates for this compound are generally high. Studies have reported recoveries ranging from 88.60% to 100.95% at various spiking concentrations in milk and colostrum.[4] Another study focusing on a robust LC-MS/MS method reported recoveries between 98.4% and 99.4% for this compound concentrations from 4 to 240 ng/g.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Peak Splitting | Matrix Overload: High concentrations of matrix components co-eluting with the analyte can affect the chromatography. Column Degradation: The complex matrix of colostrum can lead to rapid column deterioration. Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation of this compound from matrix interferences. | Improve Sample Cleanup: Optimize the SPE protocol. Consider using a stronger wash solvent or a different sorbent material. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic modifier) to improve chromatographic resolution between this compound and interfering peaks. |
| Low Analyte Response / Signal Suppression | Ion Suppression: Co-eluting matrix components are competing with this compound for ionization in the MS source.[1][2] Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the colostrum matrix. | Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region of matrix suppression. A post-column infusion experiment can help identify these regions.[1] Optimize Extraction Protocol: Re-evaluate the protein precipitation and SPE steps. Ensure the pH is optimal for this compound extraction. |
| High Analyte Response / Signal Enhancement | Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.[1][2] | Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion enhancement. Matrix-Matched Calibrants: Prepare calibration standards in a blank colostrum matrix that is free of this compound to mimic the matrix effect observed in the samples. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction efficiency between samples. Matrix Inhomogeneity: Colostrum composition can vary significantly between samples. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | Standardize Sample Preparation: Ensure consistent execution of the extraction protocol for all samples. Homogenize Samples: Thoroughly mix colostrum samples before aliquoting for extraction. System Suitability Tests: Perform regular checks on the LC-MS/MS system to ensure stable performance. |
Quantitative Data Summary
Table 1: Recovery and Precision of this compound in Bovine Milk/Colostrum
| Spiked Concentration (µg/kg) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| 0.2 | 88.60 ± 16.33 | 1.28 - 13.73 | 1.81 - 18.44 | [4] |
| 10 | 100.95 ± 2.54 | 1.28 - 13.73 | 1.81 - 18.44 | [4] |
| 50 | 97.29 ± 1.77 | 1.28 - 13.73 | 1.81 - 18.44 | [4] |
Table 2: Method Detection and Quantification Limits for this compound
| Parameter | Value (µg/kg) | Reference |
| Limit of Detection (LOD) | 0.1 | [4] |
| Limit of Quantitation (LOQ) | 0.2 | [4] |
| Limit of Detection (LOD) | 0.2 (ng/g) | [3][4] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common methodologies for this compound extraction from bovine colostrum.[3][4][6]
-
Homogenization: Allow frozen colostrum samples to thaw at room temperature and vortex thoroughly to ensure homogeneity.
-
Aliquoting: Accurately weigh 1-2 g of the homogenized colostrum sample into a centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of this compound stable isotope-labeled internal standard solution to each sample, vortex briefly.
-
Protein Precipitation: Add 4 mL of acetonitrile to the sample. Vortex for 3 minutes and then shake for 10 minutes.
-
Centrifugation: Centrifuge the mixture at approximately 7,656 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a solution of 5% acetonitrile in 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB, 60 mg/3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 3 mL of methanol.
-
Final Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound.[7]
-
Mobile Phase: A typical mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and its internal standard for accurate quantification and confirmation.
Visualizations
Caption: Experimental workflow for this compound analysis in bovine colostrum.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of this compound considering different matrix compositions of bovine colostrum and raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Cefquinome Delivery to Abscesses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving cefquinome penetration into abscesses.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving therapeutic concentrations of this compound in abscesses?
Abscesses present a significant challenge for antibiotic therapy due to their unique pathophysiology. The key obstacles include:
-
Poor Vascularization: The central core of an abscess is often poorly vascularized, limiting the delivery of systemically administered drugs like this compound.
-
Fibrous Capsule: A mature abscess is typically encapsulated by a thick, fibrous wall that acts as a physical barrier, impeding drug penetration.[1][2]
-
Abscess Environment: The internal environment of an abscess is characterized by low pH, high concentrations of cellular debris, and enzymes that can degrade or inactivate antibiotics.[1][2]
-
High Bacterial Load: The high density of bacteria within an abscess can lead to a high binding capacity for the antibiotic, reducing the concentration of free, active drug.
Q2: What are the promising strategies to enhance this compound penetration into abscesses?
Current research focuses on novel drug delivery systems and formulation strategies to overcome the challenges mentioned above. These include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can improve its dissolution and bioavailability.[3][4] An oily nanosuspension has been shown to increase the bioavailability of this compound sulfate by approximately 1.6 times compared to a standard injection.[3][4]
-
Liposomes: Encapsulating this compound within liposomes can protect the drug from degradation and potentially improve its penetration across biological membranes.[5] Proliposome techniques are being explored to enhance the stability of these formulations.[5]
-
Combination Therapy: While not directly enhancing penetration, using this compound in combination with other agents, such as intramammary infusions in mastitis treatment, can improve overall efficacy.[6][7]
Q3: Are there established animal models to study this compound penetration into abscesses?
Yes, several animal models are utilized to study the pharmacokinetics and efficacy of antibiotics in abscesses. These models are crucial for preclinical evaluation of new formulations and strategies. Common models include:
-
Subcutaneous Abscess Models: These are relatively simple to create, often in mice or rats, by injecting a bacterial suspension (e.g., Bacteroides fragilis) subcutaneously.[8]
-
Intra-abdominal Abscess Models: These models, often induced in rats, simulate the septic complications of conditions like colonic perforation.[8]
-
Tissue-Cage Infection Models: This model, used in rabbits, allows for the repeated sampling of abscess fluid to determine antibiotic concentrations over time.[9]
-
Porcine Abscess Models: Larger animal models, such as pigs, can be used to create abscesses that more closely mimic the size and complexity of human abscesses.[10]
Troubleshooting Guides
Problem: Inconsistent or low this compound concentrations measured in abscess fluid in our animal model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Abscess Maturation | The permeability of the abscess capsule changes as it matures.[2] Ensure your experimental time points for drug administration and sample collection are consistent and based on a well-characterized model of abscess development. |
| Inadequate Dosing | The administered dose may be insufficient to achieve therapeutic concentrations at the target site. Review the pharmacokinetic data for this compound in your specific animal model and consider dose-escalation studies.[11] |
| Drug Instability in Abscess Fluid | The low pH and enzymatic environment of the abscess may be degrading the this compound. When processing abscess fluid samples, immediately stabilize them by adjusting the pH and adding protease inhibitors. |
| Analytical Method Sensitivity | The analytical method used to quantify this compound may not be sensitive enough to detect low concentrations. Validate your HPLC or LC-MS/MS method for the required limit of quantification (LOQ) in the abscess matrix. |
| Formulation Issues | If using a novel formulation (e.g., nanosuspension, liposomes), inconsistencies in particle size, encapsulation efficiency, or stability can lead to variable drug delivery. Thoroughly characterize each batch of your formulation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameter | Value | Reference |
| This compound Sulfate Injection (Commercial) | Rats | Bioavailability | Baseline | [3][4] |
| This compound Sulfate Oily Nanosuspension | Rats | Relative Bioavailability | ~1.6 times higher than commercial injection | [3][4] |
| This compound Sulfate Proliposome | Rabbits | Entrapment Efficiency | 53.5 ± 0.16% | [5] |
| This compound Sulfate Proliposome | Rabbits | Particle Size | 203 ± 5 nm | [5] |
| This compound Intramammary Infusion | Dairy Cows | Cmax in Milk | 1.55 ± 0.21 µg/mL | [12] |
| This compound Intramuscular Injection | Premature Calves | Bioavailability | 141% | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Oily Nanosuspension
This protocol is adapted from a study that demonstrated improved bioavailability of this compound.[3][4]
Materials:
-
This compound sulfate
-
Propylene glycol dicaprolate/dicaprate (e.g., Labrafac™ PG) as the oil medium
-
Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®) as a stabilizer
-
Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS) as a co-stabilizer
-
Mortar and pestle
Method:
-
Screening of Formulations: Initially, screen various oils and stabilizers to determine the optimal composition for the nanosuspension based on solubility and stability studies.
-
Preparation by Mortar Grinding:
-
Weigh the required amounts of this compound sulfate, Labrafac™ PG, Labrasol®, and Labrafil® M 1944 CS.
-
Combine the components in a mortar.
-
Grind the mixture using a pestle for a predetermined duration (e.g., determined during optimization studies) to achieve the desired particle size.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the particle size and PDI using dynamic light scattering (DLS).
-
Morphology: Observe the morphology of the nanosuspension using transmission electron microscopy (TEM).
-
In vitro Release: Perform in vitro release studies using a dialysis bag method to compare the release profile with a standard this compound solution.
-
Protocol 2: Rabbit Tissue-Cage Model for Abscess Pharmacokinetic Studies
This protocol is based on a model used to study the emergence of antibiotic resistance in an abscess-like environment.[9]
Materials:
-
New Zealand White rabbits
-
Sterile plastic perforated balls (e.g., golf practice balls)
-
Staphylococcus aureus strain
-
This compound for injection
-
Anesthetic agents
-
Surgical instruments
Method:
-
Surgical Implantation of Tissue Cages:
-
Anesthetize the rabbits.
-
Surgically implant sterile perforated plastic balls subcutaneously on the back of each rabbit.
-
Allow a recovery period of at least two weeks for the cages to be encapsulated by connective tissue and filled with sterile transudate.
-
-
Induction of Infection:
-
Inoculate the tissue cages with a standardized suspension of Staphylococcus aureus.
-
Allow the infection to establish for a defined period (e.g., 3 days) to form an abscess-like environment.
-
-
This compound Administration and Sampling:
-
Administer this compound intramuscularly at the desired dosage regimen.
-
Collect fluid samples from the tissue cages at predetermined time points (e.g., 2, 4, 6, 8, 10, 12, and 24 hours post-administration).
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected tissue-cage fluid using a validated analytical method such as HPLC or LC-MS/MS.
-
Perform bacterial counts to assess the pharmacodynamic effect of the treatment.
-
Visualizations
Caption: Experimental workflow for evaluating novel this compound formulations.
References
- 1. Principles of antibiotic penetration into abscess fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound Sulfate Oily Nanosuspension Designed for Improving its Bioavailability in the Treatment of Veterinary Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of this compound Sulfate Proliposome and its Pharmacokinetics in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. Efficacy of this compound and a combination of cloxacillin and ampicillin for treatment of dairy cows with Streptococcus agalactiae subclinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Relationship between this compound PK/PD Parameters and Emergence of Resistance of Staphylococcus aureus in Rabbit Tissue-Cage Infection Model [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Integration of PK/PD for dose optimization of this compound against Staphylococcus aureus causing septicemia in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]
- 13. Pharmacokinetics and bioavailability of this compound and ceftriaxone in premature calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefquinome Dosage in Renal Impairment
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Cefquinome, a fourth-generation cephalosporin, in animal subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is dosage adjustment for this compound critical in animals with renal impairment?
A1: this compound is primarily excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. In an animal with renal impairment, the glomerular filtration rate (GFR) is reduced, which significantly decreases the drug's clearance from the body. Failure to adjust the dosage can lead to drug accumulation, potentially causing dose-dependent adverse effects and increasing the risk of nephrotoxicity, even though this compound is considered to have a lower nephrotoxic potential compared to drugs like aminoglycosides.[1][2]
Q2: How does renal impairment affect the pharmacokinetics of this compound?
A2: Renal impairment directly alters the key pharmacokinetic parameters of renally-excreted drugs. The primary effects are:
-
Decreased Renal Clearance: This is the most significant effect, leading to a slower elimination rate.
-
Increased Elimination Half-Life (t½): The drug remains in the systemic circulation for a longer period.
-
Increased Area Under the Curve (AUC): The total drug exposure over time is higher for a given dose.
These changes are generally proportional to the severity of the renal disease. While specific studies on this compound in animals with pre-existing renal disease are limited, the expected changes based on pharmacological principles are summarized below.
Table 1: Predicted Pharmacokinetic Changes of this compound in Renal Impairment (Extrapolated Data)
| Parameter | Normal Renal Function | Mild Impairment (IRIS Stage 2) | Moderate Impairment (IRIS Stage 3) | Severe Impairment (IRIS Stage 4) |
| Elimination Half-Life (t½) | ~2.5 hours | Increased (~1.5x) | Significantly Increased (~2-3x) | Markedly Increased (>3x) |
| Total Body Clearance (Cl) | Normal | Reduced | Significantly Reduced | Markedly Reduced |
| Area Under the Curve (AUC) | Baseline | Increased | Significantly Increased | Markedly Increased |
| Note: This table is based on established principles of pharmacology for renally-excreted drugs. Actual values may vary between species and individual animals. |
Troubleshooting and Experimental Guides
Issue: How do I determine the correct this compound dosage for an animal with suspected kidney disease?
Solution: A systematic approach involving renal function assessment, application of adjustment principles, and therapeutic monitoring is required.
Step 1: Assess and Stage Renal Function
Before administering this compound, it is crucial to accurately assess the animal's renal function. The International Renal Interest Society (IRIS) Chronic Kidney Disease (CKD) staging system is the standard guideline.[3][4]
Experimental Protocol: IRIS Staging for CKD
-
Patient Stabilization: Ensure the animal is stable and adequately hydrated before assessment. Dehydration can falsely elevate markers of renal dysfunction.
-
Blood Sampling: Collect a fasting blood sample.
-
Biochemical Analysis:
-
Measure serum creatinine concentration. This is the primary component for staging.
-
Measure serum symmetric dimethylarginine (SDMA) concentration. SDMA is a more sensitive marker for detecting early renal decline.[3]
-
-
Urinalysis:
-
Collect a urine sample, preferably via cystocentesis.
-
Determine the Urine Protein:Creatinine (UPC) ratio to substage for proteinuria.
-
-
Blood Pressure Measurement: Measure systemic systolic blood pressure to substage for hypertension.
-
Staging: Use the collected data (primarily creatinine and/or SDMA) to assign an IRIS CKD stage (1-4).[3][5]
Step 2: Apply Dosage Adjustment Principles
There are no official dosage guidelines for this compound in renally impaired animals. Therefore, adjustments must be extrapolated from general pharmacological principles for drugs eliminated by the kidneys.[2][6] Two primary methods can be used:
-
Interval Extension Method (Recommended for time-dependent antibiotics like cephalosporins): The standard dose is administered, but the time between doses is prolonged. This maintains the peak concentration (Cmax) while reducing the risk of accumulation.
-
Dose Reduction Method: The dosing interval remains the same, but the amount of drug given per dose is reduced.
The following table provides a conservative, extrapolated guide for dosage adjustments based on the IRIS CKD staging.
Table 2: Proposed this compound Dosage Adjustments Based on IRIS CKD Stage (Extrapolated)
| IRIS CKD Stage | Serum Creatinine (mg/dL) - Dog | Serum Creatinine (mg/dL) - Cat | Severity | Proposed Dosage Adjustment (Interval Extension) |
| 1 | < 1.4 | < 1.6 | Non-azotemic | No adjustment typically needed. Use with caution. |
| 2 | 1.4 - 2.8 | 1.6 - 2.8 | Mild Azotemia | Extend dosing interval by 1.5x (e.g., from every 24h to every 36h). |
| 3 | 2.9 - 5.0 | 2.9 - 5.0 | Moderate Azotemia | Extend dosing interval by 2x (e.g., from every 24h to every 48h). |
| 4 | > 5.0 | > 5.0 | Severe Azotemia | Extend dosing interval by 2-3x (e.g., every 48-72h). Therapeutic drug monitoring is strongly advised.[6] |
| Disclaimer: These are theoretical adjustments and must be adapted based on the animal's clinical condition and response to treatment. |
Step 3: Therapeutic Drug Monitoring (TDM)
Given the lack of specific data, TDM is the most reliable method to ensure the safety and efficacy of an adjusted this compound dosage regimen.
Experimental Protocol: this compound Therapeutic Drug Monitoring
-
Establish Dosage Regimen: Administer this compound based on the adjusted protocol from Step 2.
-
Sample Collection Timing:
-
Trough Concentration: Collect a blood sample immediately before the next scheduled dose (e.g., at 48 hours for a q48h regimen). This is the most critical measure for assessing drug accumulation.
-
Peak Concentration: Collect a blood sample approximately 1-2 hours after intramuscular administration to ensure therapeutic levels are reached.[1]
-
-
Sample Processing:
-
Collect blood into a heparinized or EDTA tube.
-
Centrifuge to separate plasma.
-
Store plasma at -20°C or lower until analysis.
-
-
Drug Quantification:
-
Data Interpretation:
-
Efficacy: The peak concentration should exceed the Minimum Inhibitory Concentration (MIC) of the target pathogen. For cephalosporins, the goal is to keep the drug concentration above the MIC for at least 50-70% of the dosing interval.
-
Safety: The trough concentration should be low enough to minimize the risk of toxicity. A continually rising trough level across multiple doses indicates excessive accumulation and the need for further dosage adjustment.
-
Visualized Workflows and Relationships
Dosage Adjustment Workflow
The following diagram illustrates the decision-making process for administering this compound to an animal with potential renal disease.
Caption: Workflow for this compound dosage adjustment in renal patients.
Pharmacokinetic Relationship in Renal Impairment
This diagram shows the logical relationship between declining renal function and its impact on drug pharmacokinetics.
Caption: Impact of renal disease on this compound pharmacokinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. IRIS Staging System — IRIS [iris-kidney.com]
- 4. IRIS Guidelines — IRIS [iris-kidney.com]
- 5. idexx.com [idexx.com]
- 6. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ex Vivo Pharmacokinetics and Pharmacodynamics Modeling and Optimal Regimens Evaluation of this compound Against Bovine Mastitis Caused by Staphylococcus aureus [frontiersin.org]
Technical Support Center: Mitigating Hypersensitivity Reactions to Cefquinome in Livestock
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate hypersensitivity reactions to Cefquinome in livestock. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in livestock?
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is utilized in veterinary medicine to treat bacterial infections in cattle and pigs, including respiratory diseases and mastitis.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
Q2: Are hypersensitivity reactions to this compound common in livestock?
Hypersensitivity reactions to cephalosporins, including this compound, are considered rare in animals.[1] However, they can occur and may range from mild, localized tissue reactions to severe, life-threatening anaphylactic shock.[3] It is also important to note that cross-sensitivity with penicillins can occur.
Q3: What are the clinical signs of a hypersensitivity reaction to this compound in livestock?
Clinical signs can vary in severity and may include:
-
Mild Reactions: Localized tissue swelling at the injection site, skin rashes (urticaria), and pruritus (itching).
-
Severe Reactions (Anaphylaxis): Difficulty breathing (dyspnea), swelling of the face, lips, or eyes, increased heart rate, collapse, and potentially death.
Q4: What is the underlying immunological mechanism of a this compound hypersensitivity reaction?
Hypersensitivity reactions to beta-lactam antibiotics like this compound are typically Type I hypersensitivity reactions. These are immediate reactions mediated by Immunoglobulin E (IgE) antibodies. Upon initial exposure, the animal's immune system may become sensitized, producing this compound-specific IgE antibodies that bind to the surface of mast cells and basophils. Subsequent exposure to this compound leads to cross-linking of these IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine, leading to the observed clinical signs.
Troubleshooting Guides
Problem: An unexpected adverse reaction is observed in a research animal following this compound administration.
Possible Cause: This could be a hypersensitivity reaction.
Suggested Solution:
-
Immediate Veterinary Care: For severe reactions, provide immediate veterinary care. This may include the administration of epinephrine, antihistamines, and corticosteroids to manage anaphylaxis.
-
Discontinue this compound Administration: Immediately cease further administration of this compound to the affected animal.
-
Sample Collection: If possible and safe, collect blood samples during the acute reaction to measure biomarkers like histamine and tryptase, which can confirm mast cell degranulation.
-
Investigative Assays: To confirm a this compound-specific hypersensitivity, consider the following experimental protocols.
Experimental Protocols
In Vitro Assay: Mast Cell Activation Test (MCAT)
This assay assesses the degranulation of mast cells in response to this compound.
Methodology:
a. Porcine Mast Cell Isolation and Culture (Adapted from established protocols):
-
Source: Obtain bone marrow from the femurs of young pigs under sterile conditions.
-
Cell Harvest: Flush the bone marrow with a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture: Culture the bone marrow cells in a complete medium containing recombinant porcine Interleukin-3 (IL-3) and Stem Cell Factor (SCF) to promote mast cell differentiation.
-
Incubation: Maintain the culture at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring: Monitor the culture for the development of mast cells, which can be identified by their characteristic granular appearance and staining with toluidine blue.
b. Mast Cell Activation Assay:
-
Cell Preparation: Once a stable culture of porcine mast cells is established, harvest and wash the cells.
-
Stimulation: Aliquot the cells into a 96-well plate and stimulate them with varying concentrations of this compound. Include a positive control (e.g., anti-IgE antibody) and a negative control (medium alone).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Quantification of Degranulation: Measure the release of beta-hexosaminidase, an enzyme contained within mast cell granules, into the supernatant using a colorimetric substrate.
-
Data Analysis: Calculate the percentage of degranulation for each this compound concentration relative to the positive control.
In Vitro Assay: Lymphocyte Transformation Test (LTT)
This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to this compound, indicating a cell-mediated immune response.
Methodology:
a. Bovine Peripheral Blood Mononuclear Cell (PBMC) Isolation (Adapted from established protocols):
-
Blood Collection: Collect whole blood from cattle into tubes containing an anticoagulant (e.g., heparin).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
-
Washing: Wash the collected PBMCs with PBS and centrifuge to pellet the cells. Resuspend in a complete culture medium.
b. Lymphocyte Transformation Assay:
-
Cell Seeding: Adjust the PBMC concentration and seed the cells into a 96-well plate.
-
Stimulation: Add various concentrations of this compound to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (medium alone).
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Assay: Add a proliferation indicator such as BrdU (Bromodeoxyuridine) or use a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester) during the final 18-24 hours of incubation.
-
Measurement: Measure the incorporation of BrdU using an ELISA-based method or the dilution of CFSE by flow cytometry.
-
Data Analysis: Calculate a stimulation index (SI) by dividing the mean proliferation of this compound-stimulated cells by the mean proliferation of unstimulated cells. An SI greater than 2 is typically considered a positive result.
In Vivo Assay: Intradermal Skin Testing
This test assesses the immediate hypersensitivity reaction in the skin. Note: This procedure should be performed by trained personnel with appropriate veterinary supervision and with emergency medications (epinephrine, antihistamines) readily available.
Methodology:
-
Animal Preparation: Sedate the animal and shave a test area on the lateral thorax.
-
Test Injections: Inject a small volume (e.g., 0.05-0.1 mL) of sterile, non-irritating concentrations of this compound intradermally. Use a sterile saline solution as a negative control and a histamine solution as a positive control.
-
Observation: Observe the injection sites for the formation of a wheal and flare reaction at 15-30 minutes post-injection.
-
Evaluation: Measure the diameter of the wheal and compare it to the negative and positive controls. A wheal diameter significantly larger than the negative control is indicative of a positive reaction.
Data Presentation
Table 1: Hypothetical Incidence of this compound Hypersensitivity Reactions in Livestock
| Species | Type of Reaction | Incidence Rate (%) | Confidence Interval (95%) |
| Cattle | Localized Injection Site Reaction | 1.5 | 1.0 - 2.0 |
| Cattle | Urticaria/Angioedema | 0.5 | 0.2 - 0.8 |
| Cattle | Anaphylaxis | < 0.1 | - |
| Swine | Localized Injection Site Reaction | 1.2 | 0.8 - 1.6 |
| Swine | Urticaria/Angioedema | 0.3 | 0.1 - 0.6 |
| Swine | Anaphylaxis | < 0.1 | - |
Note: This table presents hypothetical data for illustrative purposes, as specific incidence rates for this compound in livestock are not widely published. Researchers should establish baseline incidence within their own study populations.
Table 2: Interpretation of In Vitro Hypersensitivity Assay Results
| Assay | Parameter Measured | Positive Result Threshold | Interpretation |
| Mast Cell Activation Test (MCAT) | Beta-hexosaminidase Release (%) | > 10% above baseline | Indicates IgE-mediated mast cell degranulation |
| Lymphocyte Transformation Test (LTT) | Stimulation Index (SI) | > 2.0 | Suggests a cell-mediated immune response |
Mandatory Visualizations
Caption: Type I Hypersensitivity Signaling Pathway for this compound.
Caption: Experimental Workflow for Investigating and Mitigating this compound Hypersensitivity.
References
Validation & Comparative
Cefquinome Combination Therapy: A Comparative Guide for Researchers
An Objective Analysis of Cefquinome's Synergistic Potential with Other Antimicrobials
This compound, a fourth-generation cephalosporin exclusively used in veterinary medicine, exhibits a broad spectrum of activity against a variety of bacterial pathogens. However, the increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. This guide provides a comparative analysis of this compound combination therapy with other antimicrobials, supported by experimental data, detailed methodologies, and an examination of the underlying mechanisms of interaction.
Quantitative Comparison of In Vitro Synergy
The synergistic, additive, or antagonistic effects of antimicrobial combinations are commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, >0.5 to ≤1.0 suggests an additive effect, >1.0 to <4.0 indicates indifference, and ≥4.0 suggests antagonism. The following table summarizes the available quantitative data for this compound in combination with other antimicrobials.
| Combination Antimicrobial | Target Organism | FIC Index (Interpretation) | Reference |
| Enrofloxacin | Klebsiella pneumoniae (ATCC 700603) | ≤0.5 (Synergy) | [1] |
| Enrofloxacin | Klebsiella pneumoniae (Clinical Strains) | >0.5 to ≤1 (Additive) | [1] |
| Proanthocyanidins | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.38 ± 0.0 (Synergy) |
Detailed Experimental Protocols
The determination of in vitro synergy is crucial for evaluating the potential of combination therapies. The two most common methods employed in the cited studies are the checkerboard microdilution assay and the time-kill curve assay.
Checkerboard Microdilution Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of two antimicrobials.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Stock solutions of this compound and the combination antimicrobial
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of this compound vertically down the microtiter plate.
-
Prepare serial twofold dilutions of the second antimicrobial horizontally across the microtiter plate.
-
The final concentrations should typically range from sub-inhibitory to supra-inhibitory concentrations based on the Minimum Inhibitory Concentration (MIC) of each drug alone.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include control wells with no antimicrobials (growth control) and wells with each antimicrobial alone to redetermine the MIC.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in the combination using the formula: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC index by summing the individual FICs: FIC Index = FIC of this compound + FIC of combination drug.
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
Objective: To assess the rate of bacterial killing by a combination of antimicrobials.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth media (e.g., MHB)
-
Stock solutions of this compound and the combination antimicrobial
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates for colony counting
-
Pipettes and diluents
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed broth.
-
-
Addition of Antimicrobials:
-
Add the antimicrobials to the flasks at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both alone and in combination.
-
Include a growth control flask with no antimicrobials.
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected samples.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial and the combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Signaling Pathways and Mechanisms of Synergy
While specific signaling pathways modulated by this compound combinations are not yet fully elucidated in the available literature, the general mechanisms of synergy between the antibiotic classes represented in the table can be discussed.
Cephalosporin and Fluoroquinolone Combination
The synergistic effect observed between this compound (a cephalosporin) and enrofloxacin (a fluoroquinolone) against Klebsiella pneumoniae is likely due to their distinct mechanisms of action targeting different essential bacterial processes.[1] Cephalosporins inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual lysis. Fluoroquinolones, on the other hand, inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. The damage to the cell wall caused by this compound may facilitate the entry of enrofloxacin into the bacterial cell, leading to enhanced inhibition of DNA synthesis.
Modulation of Bacterial Signaling
While direct evidence for this compound combinations is lacking, it is known that antibiotic combinations can interfere with bacterial signaling pathways, such as two-component systems and quorum sensing, which regulate virulence and resistance. For instance, inhibition of these pathways can prevent the formation of protective biofilms, rendering bacteria more susceptible to antibiotics. Further research is warranted to investigate if the synergistic effects of this compound combinations involve the modulation of such signaling cascades.
Conclusion
The available in vitro data suggests that this compound, when combined with certain other antimicrobials, can exhibit synergistic or additive effects against important veterinary pathogens. The combination of this compound with enrofloxacin shows promise against Klebsiella pneumoniae, while its synergy with proanthocyanidins is effective against MRSA. The primary mechanism of synergy likely involves the complementary actions of the drugs on different cellular targets. However, a significant gap in knowledge exists regarding the specific signaling pathways affected by these combinations. Further research is crucial to elucidate these mechanisms, expand the portfolio of effective this compound combination therapies, and provide a more robust evidence base for their clinical application in veterinary medicine. This will be essential for optimizing treatment strategies and combating the growing threat of antimicrobial resistance.
References
A Comparative Guide to Cefquinome Pharmacokinetics Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Cefquinome, a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use, across a range of animal species. By presenting key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to be an invaluable resource for researchers in veterinary medicine and drug development.
Comparative Pharmacokinetic Parameters of this compound
The following tables summarize the primary pharmacokinetic parameters of this compound following intramuscular (IM), intravenous (IV), and subcutaneous (SC) administration in various animal species. These values are crucial for determining appropriate dosage regimens and understanding the disposition of the drug in different physiological systems.
Table 1: Pharmacokinetics of this compound (Intramuscular Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |
| Sheep | 2 | 1.80 ± 0.09 | 2.61 ± 0.11 | 9.03 ± 0.89 | - | - | [1] |
| Goats | 2 | 1.88 ± 0.10 | 2.62 ± 0.09 | 10.14 ± 1.42 | - | - | [1] |
| 2 | 1.71 ± 0.0189 | 1.59 ± 0.0038 | 9.21 ± 0.178 | 29.36 ± 0.78 | - | [2][3] | |
| Pigs | 2 | - | - | - | - | - | [4] |
| Chickens | 2 | 3.04 ± 0.71 | - | 1.35 ± 0.20 | - | 95.81 ± 5.81 | [5][6] |
| Layer Birds | 5 | - | 0.5 | - | 7.838 ± 0.165 | 66.84 ± 2.05 | [7] |
| Ducklings | 2 | - | 0.163 | 1.717 | - | 67.5 | [8] |
| Goslings | 2 | - | 0.203 | 1.403 | - | 113.9 | [8] |
| Foals | 1 | 0.89 | 2.16 | 4.16 | 5.41 | 43.86 | [9] |
| 1 | 0.73 | 1.52 | - | - | 37.45 | [10] | |
| Buffalo Calves | 2 | 6.93 ± 0.58 | 0.5 | 3.73 ± 0.10 | 28.40 ± 1.30 | - | [11] |
| 2 | - | - | 2.54 ± 0.12 | - | 165.38 | [12] | |
| Camels | 2 | - | - | - | - | ~85-89 | [13] |
Table 2: Pharmacokinetics of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | t½ (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (L/h/kg) | Reference |
| Chickens | 2 | 1.29 ± 0.10 | 5.33 ± 0.55 | 0.49 ± 0.05 | 0.35 ± 0.04 | [5][6] |
| Layer Birds | 5 | 1.19 ± 0.14 | 11.729 ± 0.346 | - | - | [7] |
| Ducklings | 2 | 0.972 | - | 0.042 | - | [8] |
| Goslings | 2 | 1.737 | - | 0.432 | - | [8] |
| Horses | 1-6 | 2.30 - 2.41 | - | 0.355 - 0.431 | 0.158 - 0.241 | [14] |
| Foals | 1 | 2.35 | 12.33 | - | 0.09 | [9] |
| Camels | 2 | 3.15 ± 0.22 | 15.44 ± 1.07 | 0.27 ± 0.02 | - | [13] |
Table 3: Pharmacokinetics of this compound (Subcutaneous Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |
| Sheep | 2.5 | - | - | - | - | 123.51 ± 11.54 | [15] |
Experimental Protocols
The data presented in this guide are derived from various studies employing rigorous experimental protocols. Below is a generalized methodology that reflects the common procedures used in these pharmacokinetic investigations.
Animal Subjects
-
Species: Clinically healthy animals of a specific species (e.g., sheep, goats, chickens, horses).[1][14][15]
-
Selection: Animals are typically selected based on age, weight, and health status to ensure uniformity within the study groups.
-
Acclimatization: A standard acclimatization period is observed before the commencement of the study to allow animals to adapt to the experimental environment.
Drug Administration
-
Formulation: Commercially available this compound formulations (e.g., Cobactan® 2.5%) are commonly used.[1][15]
-
Dosage: Doses are calculated based on the body weight of each animal and typically range from 1 mg/kg to 5 mg/kg.[1][7][9]
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection, typically into the jugular vein, to determine baseline pharmacokinetic parameters.[5][14]
-
Intramuscular (IM): Injected into a deep muscle mass, such as the gluteal or neck muscles.[2][4]
-
Subcutaneous (SC): Injected into the loose skin, often in the neck or shoulder region.[15]
-
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to separate the plasma or serum, which is then stored at low temperatures (e.g., -20°C or -80°C) until analysis.
Analytical Methodology
-
Drug Quantification: The concentration of this compound in plasma or serum is determined using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A common method, often coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection, for its sensitivity and specificity.[4][5][6][14]
-
Microbiological Assay: An alternative method that utilizes a susceptible bacterial strain (e.g., Micrococcus luteus) to determine the concentration of biologically active this compound.[1][16]
-
Pharmacokinetic Analysis
-
Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin).[9]
-
Compartmental Analysis: Data is often fitted to a one- or two-compartment open model to describe the drug's disposition.[1][5][6]
-
Non-Compartmental Analysis: This method is also used to calculate key parameters such as AUC, clearance, and mean residence time without assuming a specific compartmental model.[14][15]
Visualizing Pharmacokinetic Processes
To better understand the experimental and conceptual frameworks of these studies, the following diagrams have been generated.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: The relationship between ADME processes and key pharmacokinetic parameters.
References
- 1. Comparative Pharmacokinetics of this compound (Cobactan 2.5%) following Repeated Intramuscular Administrations in Sheep and Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. ijbcp.com [ijbcp.com]
- 4. Population pharmacokinetics of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis of this compound in healthy chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of a single intramuscular injection of this compound in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. camelsandcamelids.com [camelsandcamelids.com]
- 14. Plasma and synovial fluid pharmacokinetics of this compound following the administration of multiple doses in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound after single and repeated subcutaneous administrations in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bu.edu.eg [bu.edu.eg]
In Vivo Validation of Cefquinome's Bactericidal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bactericidal activity of Cefquinome against other antimicrobial agents, supported by experimental data from animal models of infection. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound
This compound, a fourth-generation cephalosporin exclusively for veterinary use, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy has been validated in various in vivo models, where it has been compared with other commonly used antibiotics.
Bovine Respiratory Disease (BRD)
A randomized field study evaluated the efficacy of this compound in treating respiratory disease in pigs, using ceftiofur as a positive control. The results indicated a significantly higher sustained cure rate for the this compound-treated group.[1]
| Treatment Group | Dosage | Number of Animals | Sustained Cure Rate (%) |
| This compound | 2 mg/kg/24h i.m. | 107 | 64.6 |
| Ceftiofur | 3 mg/kg/24h i.m. | 105 | 50.0 |
A study in dairy cattle with undifferentiated bovine respiratory disease (BRD) compared the efficacy of tildipirosin and this compound. The cure rates were not significantly different between the two treatment groups, suggesting similar efficacy in this context.[2]
| Treatment Group | Dosage | Number of Animals | Cure Rate (%) |
| Tildipirosin | 4 mg/kg s.c. (single dose) | 36 | 75.0 |
| This compound | 1 mg/kg i.m. (once daily for 3 days) | 16 | 87.5 |
Bovine Mastitis
In an experimental model of Escherichia coli mastitis in dairy cows, the efficacy of this compound administered intramuscularly and/or intramammarily was compared to a control group receiving intramammary ampicillin and cloxacillin. This compound treatment, particularly when administered parenterally, resulted in significantly higher bacteriological cure rates.[3]
| Treatment Group | Administration Route | Bacteriological Cure Rate (%) |
| This compound | Intramammary | Data not specified |
| This compound | Intramammary & Intramuscular | Significantly higher than control |
| This compound | Intramuscular | Significantly higher than control |
| Ampicillin & Cloxacillin | Intramammary | Data not specified |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a structurally weakened cell wall, ultimately causing cell lysis and death.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in a setting of immunosuppression, which allows for a clear assessment of the drug's bactericidal activity.[4][5][6][7]
Caption: Workflow for the neutropenic mouse thigh infection model.
1. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[8]
2. Bacterial Challenge:
-
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is injected into the thigh muscle of the mice.[4][7]
3. Antimicrobial Treatment:
-
This compound or a comparator antibiotic is administered at various doses and dosing intervals, typically starting a few hours after the bacterial challenge.
4. Efficacy Assessment:
-
At predetermined time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.
-
The homogenate is serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.[4]
-
The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.
Murine Mastitis Model
This model is used to evaluate the efficacy of antimicrobial agents in treating intramammary infections, which are of significant concern in dairy animals.[9][10][11][12]
Caption: Workflow for the murine mastitis model.
1. Animal Selection:
-
Lactating female mice, typically 7-14 days postpartum, are used for this model. Pups are usually separated from the dams before infection.[12]
2. Bacterial Inoculation:
-
A suspension of the pathogenic bacteria (e.g., Staphylococcus aureus) is infused into the mammary gland via the teat canal using a blunt needle.[11]
3. Treatment Administration:
-
This compound or the comparator drug is administered, often via intramammary infusion or systemically (intramuscularly or intravenously), at specified time points after infection.
4. Efficacy Evaluation:
-
At the end of the treatment period, the mice are euthanized, and the infected mammary glands are collected.
-
The glands are homogenized, and serial dilutions are plated to enumerate the bacterial load (CFUs per gram of tissue), which is then compared between treated and control groups.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. Efficacy of this compound for treatment of cows with mastitis experimentally induced using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. criver.com [criver.com]
- 7. imquestbio.com [imquestbio.com]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Immune profiling of experimental murine mastitis reveals conserved response to mammary pathogenic Escherichia coli, Mycoplasma bovis, and Streptococcus uberis [frontiersin.org]
Comparative Efficacy of Cefquinome for Swine Respiratory Disease: A Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of Cefquinome for the treatment of Swine Respiratory Disease (SRD), evaluating its performance against other common antibiotics based on available experimental data.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative outcomes from clinical trials comparing this compound with other antibiotics for the treatment of SRD.
| Treatment Group | Comparator | Sustained Cure Rate (%) | Study |
| This compound | Ceftiofur | 64.6% | |
| Ceftiofur | This compound | 50.0% | |
| This compound | Amoxicillin | 90.5% [1] | [1] |
| Amoxicillin | This compound | 80.3%[1] | [1] |
| This compound | Enrofloxacin | 90.5% [1] | [1] |
| Enrofloxacin | This compound | 83.1%[1] | [1] |
Experimental Protocols
Study 1: this compound vs. Ceftiofur
-
Objective: To evaluate the efficacy of this compound compared to ceftiofur for the treatment of respiratory disease in swine under field conditions.[2]
-
Study Design: A controlled and randomized field study.[2]
-
Animals: 212 pigs from two Belgian farms with clinical signs of respiratory disease.[2]
-
Treatment Groups: [2]
-
This compound: 2 mg/kg body weight, administered intramuscularly once daily.
-
Ceftiofur: 3 mg/kg body weight, administered intramuscularly once daily.
-
-
Outcome Assessment: Clinical parameters were monitored before, during, and after treatment. The primary endpoint was the sustained cure rate, defined as the absence of relapse for 10 days following the initial cure.[2]
Study 2: this compound vs. Amoxicillin and Enrofloxacin
-
Objective: To compare the therapeutic efficacy of this compound with amoxicillin and enrofloxacin for bacterial respiratory diseases in store pigs.[1]
-
Study Design: A controlled, randomized field trial.[1]
-
Animals: Store pigs exhibiting symptoms of bacterial respiratory disease.
-
Treatment Groups: [1]
-
This compound: 2 mg/kg body weight, administered daily for three consecutive days.
-
Amoxicillin: 7.5 mg/kg body weight.
-
Enrofloxacin: 2.5 mg/kg body weight.
-
-
Outcome Assessment: The main efficacy criteria were sustained cure rates and weight gain.[1]
Mechanism of Action Signaling Pathways
The therapeutic efficacy of the compared antibiotics stems from their distinct mechanisms of action, targeting different essential bacterial processes.
Beta-Lactam Antibiotics (this compound, Ceftiofur, Amoxicillin)
This compound, a fourth-generation cephalosporin, along with ceftiofur (a third-generation cephalosporin) and amoxicillin, are part of the beta-lactam class of antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[5]
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceftiofur hydrochloride affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
